Product packaging for N-Nitrosomethylethylamine-d5(Cat. No.:CAS No. 69278-56-4)

N-Nitrosomethylethylamine-d5

Cat. No.: B12392776
CAS No.: 69278-56-4
M. Wt: 93.14 g/mol
InChI Key: RTDCJKARQCRONF-WNWXXORZSA-N
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Description

N-Nitrosomethylethylamine-d5 is a useful research compound. Its molecular formula is C3H8N2O and its molecular weight is 93.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O B12392776 N-Nitrosomethylethylamine-d5 CAS No. 69278-56-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69278-56-4

Molecular Formula

C3H8N2O

Molecular Weight

93.14 g/mol

IUPAC Name

N-methyl-N-(1,1,2,2,2-pentadeuterioethyl)nitrous amide

InChI

InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i1D3,3D2

InChI Key

RTDCJKARQCRONF-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C)N=O

Canonical SMILES

CCN(C)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Analytical Methodologies Relevant to N-Nitrosomethylethylamine-d5.

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Due to its utility as an internal standard in analytical chemistry, this document details relevant experimental protocols for its detection and quantification. This technical paper is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology.

Core Chemical Properties

This compound is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, N-Nitrosomethylethylamine, in various matrices using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of five deuterium (B1214612) atoms on the ethyl group provides a distinct mass shift, facilitating accurate quantification.

Below is a summary of its key chemical and physical properties:

PropertyValueReference(s)
Molecular Formula C₃H₃D₅N₂O[2]
Molecular Weight 93.14 g/mol [2]
CAS Number 69278-56-4[3]
Appearance Pale yellow oil[4]
Synonyms N-(Ethyl-d5)-N-methylnitrous Amide, Ethan-d5-Amine, N-methyl-N-nitroso-, NEMA-d5[2]

Molecular Structure

The molecular structure of this compound consists of a central nitrosamine (B1359907) functional group (N-N=O) bonded to a methyl group and a deuterated ethyl group.

Molecular structure of this compound.

Experimental Protocols

This compound is instrumental in the accurate quantification of N-nitrosamine impurities in various samples, including pharmaceutical products and environmental matrices. Below are outlines of typical analytical methodologies.

General Synthesis Approach for Deuterated N-Nitrosamines

A common laboratory-scale synthesis involves the reaction of the deuterated secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.[6] Alternative and milder methods utilize reagents like tert-butyl nitrite under solvent-free conditions.[7]

Illustrative Workflow for N-Nitrosamine Synthesis:

Synthesis_Workflow cluster_synthesis General Synthesis of this compound Start Start Precursor N-Methylethylamine-d5 Start->Precursor Reaction Nitrosation Reaction (Acidic or Neutral Conditions) Precursor->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂, tert-butyl nitrite) Nitrosating_Agent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Analytical Methodologies

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of nitrosamines due to its high sensitivity and selectivity.[8]

  • Sample Preparation : A representative sample (e.g., ground tablets, active pharmaceutical ingredient) is accurately weighed.[9] The sample is typically dissolved in a suitable solvent, such as methanol (B129727) or a mixture of water and an organic solvent.[10][11] An internal standard solution containing a known concentration of this compound is added.[12] The sample is then vortexed, sonicated, and centrifuged to extract the analytes and remove particulate matter.[8][9] The supernatant is filtered prior to injection.[8][9]

  • Chromatographic Separation :

    • Column : A reverse-phase C18 column is commonly employed.[11][13]

    • Mobile Phase : A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[11][13]

    • Flow Rate : Flow rates are generally in the range of 0.2-0.5 mL/min.[11]

    • Injection Volume : Typically between 5 and 100 µL.[11][13]

  • Mass Spectrometric Detection :

    • Ionization : Positive ion electrospray ionization (ESI) is commonly used.[14]

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both N-Nitrosomethylethylamine and this compound.[15]

2. Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.[16][17]

  • Sample Preparation :

    • Liquid-Liquid Extraction : The sample is dispersed in an aqueous solution (e.g., 1M NaOH), and the nitrosamines are extracted into an organic solvent such as dichloromethane (B109758).[9][16] An internal standard solution containing this compound is added during this process.[16]

    • Direct Injection : For samples soluble in organic solvents, direct dispersion in a solvent like dichloromethane followed by filtration can be used.[16]

  • Chromatographic Separation :

    • Column : A mid-polarity capillary column is often used.

    • Injector : Split/splitless injection is common.

    • Oven Program : A temperature gradient is used to separate the nitrosamines based on their boiling points.

  • Mass Spectrometric Detection :

    • Ionization : Electron Ionization (EI) is typically used.[15]

    • Analysis Mode : Similar to LC-MS/MS, MRM is used for selective and sensitive detection and quantification.[15]

Illustrative Analytical Workflow:

Analytical_Workflow cluster_analysis General Analytical Workflow for N-Nitrosamine Quantification Sample Sample Collection (e.g., Drug Product, Water) Spiking Internal Standard Spiking (this compound) Sample->Spiking Extraction Analyte Extraction (e.g., LLE, SPE, Dissolution) Spiking->Extraction Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Concentration of N-Nitrosomethylethylamine Quantification->Result

Workflow for N-nitrosamine analysis using an internal standard.

Safety Information

N-nitrosamines as a class of compounds are considered probable human carcinogens.[18] Therefore, N-Nitrosomethylethylamine and its deuterated form should be handled with appropriate safety precautions. It is classified as toxic if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[19][20][21] It is also reported to cause skin and serious eye irritation.[19][20] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this compound.[20] All work should be conducted in a well-ventilated area or a fume hood.[20]

Conclusion

This compound is an essential tool for the accurate and reliable quantification of the corresponding non-deuterated nitrosamine impurity in a variety of matrices. Its use as an internal standard in robust analytical methods like LC-MS/MS and GC-MS/MS is critical for ensuring the safety and quality of pharmaceutical products and for monitoring environmental contaminants. This guide provides researchers and analytical scientists with the fundamental chemical properties, structural information, and detailed procedural outlines necessary for the effective use of this important analytical standard.

References

An In-depth Technical Guide on the Synthesis and Characterization of N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated isotopologue of the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). Due to the carcinogenic potential of many N-nitrosamines, their presence as impurities in pharmaceuticals and consumer products is a significant concern for regulatory bodies and manufacturers.[1][2] Deuterated standards like NMEA-d5 are crucial for the accurate quantification of their non-deuterated counterparts in various matrices using isotope dilution mass spectrometry.[3][4]

Chemical Properties and Structure

This compound is a stable, isotopically labeled compound where the five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled NMEA, which allows for its use as an internal standard in mass spectrometric analyses.[3]

PropertyValueReference
Chemical Name N-(Ethyl-d5)-N-methylnitrous Amide[5]
CAS Number 69278-56-4[3][5]
Molecular Formula C₃H₃D₅N₂O[3]
Molecular Weight 93.14 g/mol [3]
Synonyms NEMA-d5, N-Methyl-N-nitrosoethanamine-d5[6]

Synthesis of this compound

2.1. Experimental Protocol: N-Nitrosation of N-Methyl-ethylamine-d5

This protocol is a representative procedure based on established methods for N-nitrosamine synthesis.[9][10]

Reagents and Materials:

  • N-Methyl-ethylamine-d5 hydrochloride

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve N-Methyl-ethylamine-d5 hydrochloride in water in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled solution to maintain the low temperature.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, acidified amine solution, ensuring the temperature remains below 10 °C. The reaction mixture may turn yellow.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Extraction: After the reaction is complete, extract the product from the aqueous solution with dichloromethane (3 x volumes).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

2.2. Synthesis Pathway Diagram

Synthesis_Pathway Synthesis of this compound A N-Methyl-ethylamine-d5 (Starting Material) C This compound (Product) A->C Nitrosation B Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) B->C

Caption: General synthesis pathway for this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, both ¹H and ¹³C NMR would be utilized.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl protons. The signals corresponding to the ethyl group protons will be absent due to deuteration.

  • ¹³C NMR: The carbon NMR spectrum will show two signals corresponding to the methyl and ethyl carbons. The signal for the deuterated ethyl carbon will appear as a multiplet due to C-D coupling.

¹H NMR (Predicted)
Chemical Shift (ppm) Multiplicity
~3.0 - 4.0Singlet
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~30 - 40N-CH₃
~40 - 50N-CD₂-CD₃

Note: The predicted chemical shifts are based on data for similar non-deuterated nitrosamines and may vary depending on the solvent and experimental conditions.[11][12][13]

3.2. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and identifying fragmentation patterns. NMEA-d5 is commonly analyzed by GC-MS or LC-MS/MS.[14][15]

3.2.1. GC-MS Analysis

Parameter Typical Value
Column Mid-polarity capillary column (e.g., DB-1701)[16]
Injection Mode Splitless[16]
Inlet Temperature 220 °C[16]
Oven Program 40 °C hold, then ramp to 160-200 °C[16]
Ionization Mode Electron Ionization (EI)[15]

3.2.2. LC-MS/MS Analysis

Parameter Typical Value
Column C18 or Phenyl reverse-phase column[17]
Mobile Phase Gradient of water and methanol/acetonitrile with formic acid[14][18]
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[17][18]

3.2.3. Mass Fragmentation

The mass spectrum of NMEA-d5 is expected to show a molecular ion [M]⁺ at m/z 93. Key fragmentation pathways for nitrosamines include the loss of the nitroso group (·NO, 30 Da) and the loss of a hydroxyl radical (·OH, 17 Da).[19][20]

m/z (Predicted) Fragment
93[C₃H₃D₅N₂O]⁺ (Molecular Ion)
63[M - NO]⁺
76[M - OH]⁺ (rearrangement)

3.3. Experimental Workflow for Characterization

Characterization_Workflow Characterization Workflow for this compound A Synthesized NMEA-d5 B NMR Spectroscopy A->B ¹H and ¹³C NMR C GC-MS or LC-MS/MS A->C Mass Analysis D Structure Confirmation B->D C->D E Purity Assessment C->E

Caption: Workflow for the analytical characterization of NMEA-d5.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of N-Nitrosomethylethylamine in various samples, including active pharmaceutical ingredients (APIs), drug products, and environmental samples.[3] Its use in isotope dilution analysis allows for high accuracy and precision by correcting for sample loss during preparation and instrumental variability.[4]

Safety and Handling

N-nitrosamines are a class of compounds that are often carcinogenic.[21] Although the toxicological properties of this compound have not been extensively studied, it should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[22] All waste containing this compound should be disposed of as hazardous chemical waste according to institutional guidelines.

References

Navigating the Landscape of N-Nitrosomethylethylamine-d5: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of N-Nitrosomethylethylamine-d5. Designed for professionals in research and drug development, this document synthesizes critical data from safety data sheets and toxicological profiles to ensure safe laboratory practices and informed experimental design. While specific data for the deuterated form is limited, this guide draws upon extensive information available for the parent compound, N-Nitrosomethylethylamine, to provide a thorough safety framework.

Compound Identification and Properties

This compound is the deuterated form of N-Nitrosomethylethylamine, a compound belonging to the N-nitrosamine class.[1] It is primarily utilized in research settings as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS, and as a tracer in pharmacokinetic and metabolic studies.[1] The incorporation of deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of the molecule.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical Formula C3H3D5N2OInferred
CAS Number 69278-56-4[2]
Molecular Weight 93.14 g/mol Inferred
Appearance Liquid[3]
Boiling Point 177 °C
Density 0.95 - 0.973 g/cm³[4]
log Pow (Octanol/Water Partition Coefficient) 0.48
Water Solubility Not miscible or difficult to mix[4]

Note: Some physical properties are for the non-deuterated form, N-Nitrosomethylethylamine.

Hazard Identification and Safety Precautions

N-Nitrosomethylethylamine is classified as a hazardous substance. It is toxic if swallowed and is suspected of causing cancer and damaging fertility or the unborn child.[3][4][5] It also causes skin and serious eye irritation.[3][5]

Table 2: GHS Hazard Statements

CodeStatement
H301Toxic if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H350/H351May cause cancer / Suspected of causing cancer
H361Suspected of damaging fertility or the unborn child
H412Harmful to aquatic life with long lasting effects

Source:[3][4][5]

Personal Protective Equipment (PPE) and Handling Guidelines:

Due to the hazardous nature of this compound, stringent safety protocols must be followed.

  • Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood.[6][7] For highly volatile nitrosamines, a glove box is recommended.[7] Ensure that eyewash stations and safety showers are readily accessible.[6][8]

  • Hand Protection : Wear appropriate chemical-resistant gloves.[5]

  • Eye and Face Protection : Use safety glasses with side-shields or chemical splash goggles and a face shield.[5][7]

  • Skin and Body Protection : A lab coat or chemical-resistant suit is required.[7][8]

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.[8]

Handling Procedures :

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe mist or vapor.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Toxicological Information

N-nitrosamines as a class are potent carcinogens.[9] The carcinogenicity of N-Nitrosomethylethylamine is well-documented in animal studies. It is classified as a Group 2A or 2B carcinogen by IARC, meaning it is probably or possibly carcinogenic to humans.[8]

Table 3: Acute Toxicity Data for N-Nitrosomethylethylamine

RouteSpeciesValue
Oral (LD50)Rat90 mg/kg
Oral (LD50)Mouse200 mg/kg

Source:[4][8]

The primary target organ for the toxicity of N-nitrosamines is the liver, where they can cause severe damage.[10] They are also known to be mutagenic.[8]

Metabolic Activation and Signaling Pathway

N-nitrosamines require metabolic activation to exert their carcinogenic effects.[9] This process is primarily carried out by cytochrome P450 enzymes in the liver. The metabolic activation of N-Nitrosomethylethylamine involves α-hydroxylation of either the methyl or ethyl group. This leads to the formation of unstable intermediates that can ultimately generate reactive electrophiles, which can alkylate DNA and other macromolecules, leading to mutations and cancer initiation.[9]

Metabolic_Activation_of_NMEA cluster_0 Metabolic Activation in Hepatocyte cluster_1 α-Hydroxylation Pathways cluster_2 Decomposition & Electrophile Generation cluster_3 Cellular Damage NMEA This compound CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B1) NMEA->CYP450 Oxidation Hydroxymethyl α-Hydroxymethyl Intermediate CYP450->Hydroxymethyl Ethyl group hydroxylation Hydroxyethyl α-Hydroxyethyl Intermediate CYP450->Hydroxyethyl Methyl group hydroxylation Methyl_diazonium Methyldiazonium ion (d3) Hydroxymethyl->Methyl_diazonium Acetaldehyde Acetaldehyde (d3) Hydroxymethyl->Acetaldehyde Ethyl_diazonium Ethyldiazonium ion (d2) Hydroxyethyl->Ethyl_diazonium Formaldehyde Formaldehyde (d2) Hydroxyethyl->Formaldehyde DNA_Adducts DNA Alkylation (d-Methyl & d-Ethyl Adducts) Methyl_diazonium->DNA_Adducts Ethyl_diazonium->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

Due to its use as an internal standard, a common experimental workflow involves its addition to a sample prior to extraction and analysis.

Example Protocol: Quantification of Nitrosamines in a Sample using LC-MS/MS
  • Sample Preparation :

    • To 1 mL of the sample (e.g., plasma, water), add a known concentration of this compound as an internal standard.

    • Perform liquid-liquid extraction with dichloromethane (B109758) or a solid-phase extraction (SPE) to isolate the nitrosamines.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis :

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set the mass spectrometer to monitor for the specific parent-daughter ion transitions for both the target nitrosamine (B1359907) and this compound.

  • Data Analysis :

    • Calculate the peak area ratio of the target analyte to the internal standard (this compound).

    • Quantify the concentration of the target analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental_Workflow start Start: Sample Collection sample_prep 1. Sample Preparation start->sample_prep add_is Add this compound (Internal Standard) sample_prep->add_is extraction 2. Extraction (LLE or SPE) add_is->extraction reconstitution 3. Reconstitution extraction->reconstitution analysis 4. LC-MS/MS Analysis reconstitution->analysis data_processing 5. Data Processing analysis->data_processing quantification Quantification using Peak Area Ratio data_processing->quantification end End: Results quantification->end

Caption: General experimental workflow for quantification using an internal standard.

Storage and Disposal

Storage :

  • Store in a cool, well-ventilated area in a tightly closed container.[5][8]

  • Store locked up.[5]

  • Protect from light.[6]

  • Store separately from incompatible materials such as oxidizing agents.[6][8]

Disposal :

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

  • This compound must be disposed of as hazardous waste.[6]

  • Do not allow this chemical to enter the environment.[6]

Emergency Procedures

  • In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with plenty of water.[5] Seek medical attention if irritation occurs.[5]

  • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] Seek immediate medical attention.

  • If inhaled : Move the person to fresh air and keep them comfortable for breathing.[5] Seek medical attention.

  • If swallowed : Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[5][8]

  • Spills : Absorb the spill with an inert material and place it in an appropriate waste disposal container.[8]

This guide is intended for informational purposes and should be supplemented with a thorough review of the specific Safety Data Sheet provided by the manufacturer and institutional safety protocols. Always prioritize safety in the laboratory.

References

Technical Guide: Isotopic Purity of N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated analog of the N-nitrosamine, N-Nitrosomethylethylamine. NMEA-d5 is commonly utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of its non-labeled counterpart in various matrices, including pharmaceutical products.[1] The accuracy of these quantitative analyses is fundamentally reliant on the precise characterization of the isotopic purity of the deuterated standard.

This document outlines the methodologies for determining the isotopic purity of NMEA-d5, presents typical quantitative data in a structured format, and details the experimental protocols for its synthesis and analysis.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter that defines the distribution of its various isotopologs. This data is essential for accurate quantification in analytical applications. The following tables summarize the typical chemical and isotopic purity of a commercially available NMEA-d5 standard.

Table 1: Chemical and Isotopic Purity Specifications

ParameterSpecification
Chemical Purity (HPLC)>95%
Isotopic Purity >95%

Table 2: Isotopic Distribution of this compound

The isotopic distribution is determined by high-resolution mass spectrometry and provides the relative abundance of each isotopolog.

IsotopologDegree of DeuterationNormalized Intensity (%)
d000.10
d110.05
d220.05
d330.50
d442.00
d5 5 97.30

Note: The data presented in Tables 1 and 2 are representative and based on typical certificates of analysis for analogous deuterated standards. Actual values may vary between different batches and suppliers.

Synthesis of this compound

The synthesis of this compound typically involves the nitrosation of a deuterated secondary amine precursor, N-methyl-ethylamine-d5. The following diagram illustrates a general synthetic pathway.

Synthesis_of_N_Nitrosomethylethylamine_d5 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ethylamine_d5 Ethylamine-d5 nmethylethylamine_d5 N-Methyl-ethylamine-d5 ethylamine_d5->nmethylethylamine_d5 Methylation methyl_iodide Methyl Iodide sodium_nitrite Sodium Nitrite nmea_d5 This compound hcl Hydrochloric Acid nmethylethylamine_d5->nmea_d5 Nitrosation Isotopic_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis sample NMEA-d5 Sample dissolve Dissolve in appropriate solvent sample->dissolve dilute Dilute to working concentration dissolve->dilute inject Inject into LC-HRMS dilute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization (ESI) chromatography->ionization mass_analysis High-Resolution Mass Analysis ionization->mass_analysis extract_spectra Extract Mass Spectrum mass_analysis->extract_spectra identify_isotopologs Identify Isotopolog Peaks (d0-d5) extract_spectra->identify_isotopologs calculate_distribution Calculate Relative Abundance identify_isotopologs->calculate_distribution determine_purity Determine Isotopic Purity calculate_distribution->determine_purity

References

A Technical Guide to N-Nitrosomethylethylamine-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides an in-depth overview of N-Nitrosomethylethylamine-d5 (NMEA-d5), a deuterated analogue of the N-nitrosamine, N-Nitrosomethylethylamine (NMEA). NMEA is a potential human carcinogen, and its presence in pharmaceuticals, food, and environmental samples is a significant concern. NMEA-d5 serves as a critical internal standard for the accurate quantification of NMEA in various matrices using mass spectrometry-based methods. This guide outlines the commercial availability of NMEA-d5, its physicochemical properties, and detailed methodologies for its application in analytical testing.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds and analytical standards. The following table summarizes the product specifications from prominent vendors. Researchers are advised to request certificates of analysis (CoA) from suppliers for lot-specific information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Isotopic PurityAvailable Formats & Quantities
MedchemExpress This compound69278-56-4C₃H₃D₅N₂O93.14Information not readily availableInquire for details
Pharmaffiliates N-Nitrosomethylethylamine D569278-56-4C₃H₃D₅N₂O93.14High PurityInquire for details
Alfa Chemistry N-Nitrosoethylmethylamine-d569278-56-4C₃H₃D₅N₂O93.14Information not readily availableInquire for details
Cambridge Isotope Laboratories, Inc. N-Nitrosomethylethylamine (D₃, 98%)69278-54-2CH₃CH₂N(CD₃)NO91.1398% (Isotopic Purity)1 mg/mL in Methylene chloride-D₂ (1.2 mL)
Toronto Research Chemicals (TRC) This compound69278-56-4C₃H₃D₅N₂O93.14Information not readily availableInquire for details
LGC Standards This compound69278-56-4C₃H₃D₅N₂O93.14Information not readily availableInquire for details

Physicochemical Properties

  • Synonyms: N-(Ethyl-d5)-N-methylnitrous Amide, Methylethylnitrosamine-d5

  • Appearance: Typically a yellow to orange oil

  • Storage: Store at 2-8°C, protected from light.

Application in Analytical Methodology

This compound is primarily utilized as an internal standard in isotope dilution analysis for the quantification of NMEA. The principle of this method relies on the addition of a known amount of the deuterated standard to a sample prior to extraction and analysis. Since the deuterated standard has a higher mass than the non-deuterated analyte, it can be distinguished by a mass spectrometer. The ratio of the analyte to the internal standard is used to calculate the concentration of the analyte, correcting for any loss during sample preparation and variations in instrument response.

Experimental Protocol: Quantification of N-Nitrosomethylethylamine in a Pharmaceutical Drug Substance by LC-MS/MS

This protocol is a representative example for the determination of NMEA in a drug substance using NMEA-d5 as an internal standard. Method validation is essential before routine use.

1. Materials and Reagents

  • N-Nitrosomethylethylamine (NMEA) analytical standard

  • This compound (NMEA-d5) internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Drug substance to be analyzed

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMEA-d5 in methanol.

  • NMEA Stock Solution (1 µg/mL): Accurately weigh and dissolve an appropriate amount of NMEA in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a solution of the drug substance known to be free of NMEA) with known concentrations of NMEA and a fixed concentration of NMEA-d5 internal standard.

  • Sample Preparation: Accurately weigh a portion of the drug substance, dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent), and add a known amount of the NMEA-d5 internal standard solution.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive ESI or APCI.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both NMEA and NMEA-d5. These transitions should be optimized for the specific instrument being used.

4. Data Analysis

  • Construct a calibration curve by plotting the ratio of the peak area of NMEA to the peak area of NMEA-d5 against the concentration of NMEA in the calibration standards.

  • Determine the concentration of NMEA in the sample by calculating the peak area ratio of NMEA to NMEA-d5 and interpolating from the calibration curve.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Quantification of N-Nitrosamines using a Deuterated Internal Standard

workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification prep_sample Weigh Sample add_is Add Known Amount of This compound prep_sample->add_is extract Extract Nitrosamines add_is->extract inject Inject Sample and Standards extract->inject prep_cal Prepare Calibration Standards (Analyte + Internal Standard) prep_cal->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect integrate Integrate Peak Areas (Analyte and Internal Standard) detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Analyte Concentration integrate->quantify calibrate->quantify

Caption: Workflow for N-nitrosamine analysis.

N-Nitrosomethylethylamine-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylethylamine-d5 (NMEA-d5) is the deuterated form of N-Nitrosomethylethylamine (NMEA), a member of the N-nitrosamine class of compounds. Due to the carcinogenic nature of many N-nitrosamines, highly accurate and sensitive analytical methods are required for their detection and quantification in various matrices, including pharmaceuticals, food, and environmental samples. NMEA-d5 serves as a critical internal standard in these analytical procedures, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its use allows for precise quantification by correcting for variations in sample preparation and instrument response.[1][2]

Core Compound Information

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 69278-56-4[3]
Molecular Formula C₃H₃D₅N₂O[4]
Molecular Weight 93.14 g/mol [4]
Synonyms N-Methyl-N-nitrosoethanamine-d5, Ethylmethylnitrosamine-d5, NEMA-d5[4]

For comparison, the properties of the non-deuterated N-Nitrosomethylethylamine (NMEA) are also provided.

PropertyValueSource(s)
CAS Number 10595-95-6
Molecular Formula C₃H₈N₂O[5]
Molecular Weight 88.11 g/mol [5]
Appearance Pale yellow oil[5]
Boiling Point 170 °C[5]
Flash Point 76 °C[5]
Vapor Density 0.945[5]

Carcinogenicity and Mechanism of Action of N-Nitrosomethylethylamine

N-Nitrosomethylethylamine (NMEA) is classified as a probable human carcinogen.[6][7] Its carcinogenic activity is not direct but requires metabolic activation. This process is primarily carried out by cytochrome P450 enzymes in the liver. The metabolic pathway involves the α-hydroxylation of the ethyl or methyl group, leading to the formation of unstable intermediates. These intermediates can then spontaneously decompose to form highly reactive electrophilic diazonium ions. These ions can subsequently alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[6][8][9]

metabolic_activation NMEA N-Nitrosomethylethylamine CYP450 Cytochrome P450 (α-hydroxylation) NMEA->CYP450 Intermediate Unstable α-hydroxy nitrosamine CYP450->Intermediate + O2 Decomposition Spontaneous Decomposition Intermediate->Decomposition Diazonium Methyldiazonium or Ethyldiazonium Ion (Electrophile) Decomposition->Diazonium DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation During Replication Cancer Cancer Initiation Mutation->Cancer

Metabolic activation pathway of N-Nitrosomethylethylamine.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of N-nitrosamines. Below are generalized protocols for its use in GC-MS/MS and LC-MS/MS analysis.

General Workflow for Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like NMEA-d5 follows the principle of isotope dilution. A known amount of the deuterated standard is added to the sample at the beginning of the analytical process. The standard experiences the same sample preparation steps (extraction, cleanup, concentration) as the native analyte. By measuring the ratio of the native analyte to the deuterated standard in the final extract, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses during preparation.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Product, Water) Spike Spike with known amount of NMEA-d5 (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Concentration/ Solvent Exchange Cleanup->Concentration FinalExtract Final Extract Concentration->FinalExtract Injection Injection into GC-MS/MS or LC-MS/MS FinalExtract->Injection Detection Detection of Analyte and Internal Standard Injection->Detection Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Detection->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

General analytical workflow using an internal standard.
GC-MS/MS Analysis of N-Nitrosamines

This method is suitable for volatile nitrosamines.

Sample Preparation (General Example for a Solid Matrix):

  • Weigh a homogenized sample (e.g., 250 mg of a powdered drug product) into a centrifuge tube.[10]

  • Add a known volume of a solution containing this compound and other relevant deuterated internal standards.

  • Add a suitable extraction solvent (e.g., dichloromethane) and an aqueous solution (e.g., NaOH solution) to suspend the sample.[10]

  • Vortex and shake the mixture for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.[10]

  • Centrifuge the sample to separate the organic and aqueous layers.[10]

  • Carefully transfer the organic layer (containing the nitrosamines) to a clean vial for analysis.[10]

Instrumental Parameters:

ParameterExample ValueSource(s)
GC Column DB-WAX UI, 30 m x 0.25 mm, 0.25 µm[11]
Injection Mode Pulsed Splitless[11]
Inlet Temperature 220 °C[12]
Oven Program 40 °C (hold 0.5 min), ramp at 20 °C/min to 160 °C[12]
Carrier Gas Helium, 1 mL/min[11]
Ionization Mode Electron Ionization (EI), 70 eV[11]
Detection Mode Multiple Reaction Monitoring (MRM)[11]

MRM Transitions for NMEA and NMEA-d5 (Illustrative):

MRM transitions must be optimized for the specific instrument. The following are examples of potential precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
NMEA88.142.1Optimized for instrument
NMEA88.143.0Optimized for instrument
NMEA-d593.1OptimizedOptimized for instrument

(Note: Specific product ions for NMEA-d5 would be determined during method development, likely corresponding to fragments containing deuterium.)

LC-MS/MS Analysis of N-Nitrosamines

This method is versatile and can be applied to a broader range of nitrosamines, including less volatile ones.

Sample Preparation (General Example for a Drug Product):

  • Accurately weigh an amount of powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.[13]

  • Add a defined volume of a diluent (e.g., methanol) containing a known concentration of this compound and other deuterated internal standards.[13][14]

  • Vortex and sonicate the mixture to dissolve the sample and extract the nitrosamines.[13]

  • Centrifuge the mixture to pellet any undissolved excipients.[13]

  • Filter the supernatant through a 0.2 µm filter into an HPLC vial for analysis.[13]

Instrumental Parameters:

ParameterExample ValueSource(s)
LC Column Hypersil GOLD Phenyl, 3 µm, 100 x 4.6 mm[14]
Mobile Phase A Water + 0.1% Formic Acid[15]
Mobile Phase B Methanol + 0.1% Formic Acid[15]
Flow Rate 0.5 mL/min[15]
Injection Volume 5-10 µL[16]
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)[17]
Detection Mode Selected Reaction Monitoring (SRM)[14]

Synthesis of N-Nitrosomethylethylamine

Caution: N-Nitrosamines are potent carcinogens and should only be synthesized and handled by trained personnel in a properly equipped laboratory with appropriate safety precautions.

The general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent under acidic conditions.[18][19]

General Procedure:

  • Dissolve the secondary amine (methylethylamine) in an acidic aqueous solution (e.g., acetic acid in water).[19]

  • Cool the reaction mixture in an ice bath (0 °C).[19]

  • Slowly add an aqueous solution of a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂).[19]

  • Stir the reaction mixture for a period of time (e.g., 2 hours) while maintaining the low temperature.[19]

  • After the reaction is complete, extract the product into an organic solvent (e.g., dichloromethane (B109758) or chloroform).[19]

  • Wash the organic layer, dry it over a drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.[19]

  • Purify the N-nitrosamine by flash chromatography or distillation.[19]

Alternative, milder methods using reagents like tert-butyl nitrite under solvent-free conditions have also been developed.[18][20] The synthesis of the deuterated analog would require starting with the corresponding deuterated methylethylamine.

References

An In-Depth Technical Guide to the Stability and Storage of N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Nitrosomethylethylamine-d5 (NMEA-d5). As a deuterated internal standard, the integrity of NMEA-d5 is critical for the accurate quantification of N-Nitrosomethylethylamine in various matrices, a key task in pharmaceutical safety and quality control. This document outlines the known stability profile, potential degradation pathways, and detailed experimental protocols for in-house stability verification.

Chemical Profile and Importance

This compound is the deuterium-labeled analogue of N-Nitrosomethylethylamine (NMEA). It is primarily utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of NMEA. The presence of deuterium (B1214612) atoms provides a distinct mass difference, allowing for its differentiation from the non-labeled analyte while sharing similar chemical and physical properties.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, proper storage is imperative. The following conditions are recommended based on available data and general practices for nitrosamine (B1359907) standards.

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and preserves the integrity of the compound.
Light Protect from light (Store in amber vials or in the dark)Nitrosamines are susceptible to photodegradation, which can lead to the cleavage of the N-N bond.
Atmosphere Store in a tightly sealed containerPrevents evaporation of the solvent and minimizes exposure to moisture and atmospheric contaminants.
Form As a solution in a suitable organic solvent (e.g., methanol, acetonitrile)Provides a convenient and stable form for handling and dilution.

Stability Profile

While specific quantitative stability data for this compound in organic solvents is not extensively available in public literature, a study on the stability of volatile nitrosamines, including the non-deuterated NMEA, in human urine provides valuable insights.[1]

Table 2: Stability of Volatile Nitrosamines in Human Urine[1]

Storage TemperatureDurationStability
20°C24 daysStable
4-10°C24 daysStable
-20°C24 daysStable
-70°C24 daysStable
-70°C1 yearStable

This data suggests that NMEA is a relatively stable compound under various temperature conditions, especially when frozen. It is reasonable to extrapolate that NMEA-d5 in a high-purity organic solvent, stored under the recommended conditions, will exhibit comparable or superior stability.

Factors Influencing Stability

Several factors can influence the stability of this compound:

  • pH: Nitrosamines are generally stable at neutral and basic pH. However, they can undergo denitrosation in strongly acidic conditions (e.g., >1M acid), leading to the formation of the parent amine.[1]

  • Light: Prolonged exposure to ultraviolet (UV) light can induce photodegradation.[1] This process can involve the homolytic cleavage of the N-NO bond.

  • Temperature: Elevated temperatures can accelerate thermal degradation, likely through the cleavage of the thermally labile N-NO bond.

  • Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents may lead to the degradation of the nitrosamine functional group.

Influence of Deuteration on Stability

The replacement of hydrogen atoms with deuterium in NMEA-d5 can potentially influence its stability through the kinetic isotope effect. Deuteration is known to decrease the rate of metabolic activation of nitrosamines in vitro.[1] This is because the C-D bond is stronger than the C-H bond, and cleavage of this bond is often the rate-determining step in metabolic processes. While this primarily relates to biological stability, it is plausible that the increased bond strength could also confer slightly enhanced thermal and chemical stability to the molecule. However, direct experimental evidence for this in the context of solution stability is limited.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying potential impurities and for developing stability-indicating analytical methods.

cluster_photodegradation Photodegradation (UV Light) cluster_acidic_hydrolysis Acidic Hydrolysis (>1M Acid) cluster_thermal_degradation Thermal Degradation NMEA_d5 This compound Photodegradation_Products Cleavage of N-N bond (Radical intermediates) NMEA_d5->Photodegradation_Products Denitrosation_Products Methylethylamine-d5 + Nitrous Acid NMEA_d5->Denitrosation_Products Thermal_Degradation_Products Cleavage of N-NO bond NMEA_d5->Thermal_Degradation_Products cluster_workflow Stability Study Workflow A 1. Preparation of Stability Samples B 2. Initial Analysis (Time 0) A->B C 3. Storage under Defined Conditions B->C D 4. Analysis at Subsequent Time Points C->D E 5. Data Evaluation and Stability Assessment D->E cluster_storage Recommended Storage and Handling Storage Store at 2-8°C Handling Equilibrate to Room Temp Before Use Storage->Handling Light Protect from Light Light->Handling Container Use Tightly Sealed Amber Vials Container->Handling Solvent Use High-Purity Solvent Solvent->Handling Verification Verify Stability Periodically Handling->Verification

References

Solubility Profile of N-Nitrosomethylethylamine-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Nitrosomethylethylamine-d5, a deuterated isotopologue of the N-nitrosamine compound, N-Nitrosomethylethylamine (NMEA). Understanding the solubility of this compound is critical for its use as an internal standard in analytical methodologies, particularly in mass spectrometry-based quantification for safety and quality control in the pharmaceutical industry. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, NMEA, to provide a reliable estimate of its solubility in various laboratory solvents. The isotopic substitution of deuterium (B1214612) for hydrogen is not expected to significantly alter the fundamental physicochemical property of solubility.

Solubility Data

The solubility of a compound is a critical parameter for the development of analytical methods, enabling the preparation of stock solutions and calibration standards. The following table summarizes the available solubility data for N-Nitrosomethylethylamine, which serves as a surrogate for this compound.

SolventQuantitative SolubilityQualitative Solubility
Water30 g/100 mL[1]Soluble[2]
MethanolNot availableSlightly Soluble[3][4]
ChloroformNot availableSlightly Soluble[3][4]
Ethyl AcetateNot availableSlightly Soluble[3][4]
Organic Solvents (General)Not availableSoluble[2]
LipidsNot availableSoluble[2]

Disclaimer: The quantitative data presented is for the non-deuterated compound N-Nitrosomethylethylamine. This information should be used as an estimation for this compound. It is recommended to verify the solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound in various solvents. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the selected solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The excess solid material should be visible.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary to pellet the undissolved solute.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or GC-MS method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100 mL, by taking into account the dilution factor.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow excess solute to settle B->C D Centrifuge (if necessary) C->D E Withdraw supernatant C->E D->E F Filter supernatant E->F G Dilute filtered solution F->G H Quantify by HPLC or GC-MS G->H I Calculate solubility H->I

Figure 1: Experimental workflow for solubility determination.

References

potential sources of N-Nitrosomethylethylamine-d5 contamination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Sources of N-Nitrosomethylethylamine Contamination

Executive Summary: N-Nitrosamines are a class of probable human carcinogens that have become a significant concern for regulatory agencies and industries, particularly pharmaceuticals and food safety.[1][2] N-Nitrosomethylethylamine-d5 (NMEA-d5) is the deuterium-labeled analogue of N-Nitrosomethylethylamine (NMEA). It is not a known environmental or process contaminant; rather, it is a synthetic compound used as an internal standard for the accurate quantification of NMEA in analytical testing.[3] Therefore, a technical guide on the sources of NMEA-d5 "contamination" is fundamentally a guide to the sources of NMEA itself. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the formation pathways, potential sources of contamination, toxicological activation, and analytical methodologies for NMEA.

Introduction to N-Nitrosomethylethylamine (NMEA)

N-Nitrosamines are chemical compounds characterized by a nitroso group bonded to an amine.[4] Many are classified as potent genotoxic impurities, meaning they can damage DNA and cause cancer even at low levels of exposure.[3] This has led to stringent regulatory scrutiny and the need for highly sensitive analytical methods to detect their presence in consumer products.[1][3]

NMEA is an asymmetrical N-nitrosamine that can form when its precursor, the secondary amine methylethylamine, reacts with a nitrosating agent. While not as commonly reported as N-Nitrosodimethylamine (NDMA), its potential presence in pharmaceuticals, food, and water necessitates a thorough understanding of its sources and detection.

NMEA-d5 is specifically synthesized for use in analytical laboratories. As a stable isotope-labeled internal standard, it is added to samples in a known quantity before preparation and analysis. Because it behaves almost identically to NMEA during extraction, chromatography, and ionization, it allows for precise correction of any analyte loss or matrix effects, ensuring highly accurate quantification by methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Formation Pathways

The fundamental pathway for the formation of NMEA and other N-nitrosamines is the reaction between a secondary amine (methylethylamine) and a nitrosating agent.[5] This reaction is typically acid-catalyzed, as acidic conditions convert nitrite (B80452) salts (NO₂⁻) into more potent nitrosating species like nitrous anhydride (B1165640) (N₂O₃).[3]

Key Components for Formation:

  • Amine Source: Methylethylamine (a secondary amine).

  • Nitrosating Agent Source: Sodium nitrite (NaNO₂), nitrogen oxides (NOx), or other agents capable of donating a nitroso group.[6][7]

  • Conditions: The reaction is often facilitated by acidic conditions (e.g., pH < 7) and can be accelerated by heat.[3]

General Formation Pathway of N-Nitrosomethylethylamine (NMEA) cluster_reactants Precursors Amine Methylethylamine (Secondary Amine) Product N-Nitrosomethylethylamine (NMEA) Amine->Product NitrosatingAgent Nitrosating Agent (e.g., NaNO₂, NOx) Conditions Acidic Conditions (H⁺) Heat (Optional) NitrosatingAgent->Conditions Activation Intermediate Nitrous Anhydride (N₂O₃) (Active Nitrosating Species) Conditions->Intermediate Intermediate->Product Nitrosation Reaction

Caption: General Formation Pathway of NMEA.

Potential Sources of NMEA Contamination

Pharmaceuticals

The presence of N-nitrosamine impurities in pharmaceutical products has been a major issue since 2018.[2][7] NMEA can form at various stages of the manufacturing process or during storage.

  • Raw Materials and Synthesis Route: Contamination can arise from the use of raw materials, starting materials, or solvents that contain secondary amines or residual nitrites.[2] Certain synthesis routes, especially those using sodium nitrite or other nitrosating agents, pose a higher risk.[2]

  • Cross-Contamination: Using the same equipment for different processes without adequate cleaning can lead to cross-contamination with nitrosamines or their precursors.

  • Degradation: The active pharmaceutical ingredient (API) or excipients themselves can degrade over time under certain storage conditions (e.g., heat, humidity) to form secondary amines, which can then be nitrosated if a nitrosating agent is present.[3]

  • Packaging Materials: Certain packaging materials, such as nitrocellulose blister packs, can be a source of nitrogen oxides, which can lead to the formation of nitrosamines.

Food and Beverages

Food is considered a primary source of human exposure to N-nitrosamines.[6]

  • Cured Meats: The use of sodium nitrite as a preservative and color-fixing agent in cured meats (e.g., bacon, sausages, ham) is a well-known source of nitrosamines.[6][8] The high temperatures used in cooking can accelerate the reaction between nitrites and amines naturally present in the meat.[6]

  • Fish and Dairy Products: N-nitrosamines have been detected in various fish and dairy products, often as a result of processing methods like smoking or the addition of nitrates/nitrites.[9][10]

  • Beer and Other Beverages: The malting and kilning process in beer production can sometimes lead to the formation of nitrosamines.[10]

Environmental Sources
  • Water: N-nitrosamines, including NMEA, can be formed as disinfection byproducts in drinking water treatment plants that use chloramine.[11] The reaction occurs between the disinfectant and organic nitrogen precursors in the raw water. The U.S. Environmental Protection Agency (EPA) has set maximum admissible concentrations in water for NMEA at 20 ng/L.[10]

  • Tobacco Smoke: Tobacco smoke is a known source of various N-nitrosamines.[12] One study estimated that smoking 20 cigarettes could result in an intake of approximately 1 µg of NMEA.[13]

Quantitative Data on NMEA Contamination

Summarizing quantitative data for NMEA is challenging, as it is often grouped with other volatile nitrosamines. The table below presents reported concentration ranges for NMEA and related compounds in various matrices.

MatrixCompound(s)Reported Concentration / LimitReference(s)
Drinking Water NMEAU.S. EPA Max Admissible Concentration: 20 ng/L[10]
Drinking Water N-Nitrosamines (general)Detected levels can range from <1 to >100 ng/L depending on source and treatment[14][15]
Cured Meat Total Volatile N-NitrosaminesU.S. limit: 10 µg/kg (10 ppb)[16]
Red Meat (Raw) NMEAReported as one of the higher concentration nitrosamines in some samples[16]
Pharmaceuticals NMEA and other nitrosaminesRegulatory limits are typically in the range of ng/day (e.g., 26.5 to 96 ng/day) depending on the specific compound, which translates to low ppm or ppb levels in the drug product.[7]
Tobacco Smoke NMEAApprox. 1 µg per 20 cigarettes[13]

Toxicological Pathway: Metabolic Activation

NMEA, like most N-nitrosamines, is not carcinogenic itself but requires metabolic activation by enzymes in the body to become a DNA-damaging agent.[17][18] This process is primarily carried out by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[19][20]

The key steps are:

  • α-Hydroxylation: A CYP enzyme (such as CYP2E1, 2A6, 2C, or 3A4) adds a hydroxyl group (-OH) to a carbon atom immediately adjacent (in the alpha position) to the nitroso-nitrogen.[19][21] For NMEA, this can occur on either the methyl or the ethyl group.

  • Spontaneous Decomposition: The resulting α-hydroxynitrosamine is highly unstable and spontaneously decomposes.

  • Formation of Diazonium Ion: This decomposition releases an aldehyde (formaldehyde from the methyl group or acetaldehyde (B116499) from the ethyl group) and generates a highly reactive alkyldiazonium ion (e.g., methyldiazonium or ethyldiazonium ion).[17][22]

  • DNA Alkylation: The diazonium ion is a powerful electrophile that readily attacks nucleophilic sites on DNA bases, forming DNA adducts. These adducts can cause mutations during DNA replication, initiating the process of carcinogenesis.[18]

Metabolic Activation Pathway of N-Nitrosomethylethylamine (NMEA) NMEA N-Nitrosomethylethylamine (Procarcinogen) Hydroxylated α-Hydroxynitrosamine (Unstable Intermediate) NMEA->Hydroxylated α-Hydroxylation CYP Cytochrome P450 Enzymes (e.g., CYP2E1, 2A6, 2C, 3A4) CYP->Hydroxylated Decomposition Spontaneous Decomposition Hydroxylated->Decomposition Aldehydes Aldehydes Released (Formaldehyde & Acetaldehyde) Decomposition->Aldehydes Diazonium Alkyldiazonium Ions (CH₃N₂⁺, C₂H₅N₂⁺) (Ultimate Carcinogen) Decomposition->Diazonium Adducts DNA Adducts (Leads to Mutation & Cancer) Diazonium->Adducts Alkylation DNA Cellular DNA DNA->Adducts

Caption: Metabolic Activation of NMEA to a DNA-reactive species.

Methodologies for Detection and Quantification

Due to the low concentration levels and potential for severe toxicity, highly sensitive and selective analytical methods are required for the detection of NMEA. Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art technique for this purpose.[23]

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte.[24] A common approach for various matrices is Solid-Phase Extraction (SPE).[25]

General SPE Protocol:

  • Homogenization: The sample (e.g., ground meat product, dissolved drug product) is homogenized in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Internal Standard Spiking: A known amount of NMEA-d5 solution is added to the sample homogenate.

  • Centrifugation/Filtration: The sample is centrifuged to pellet solids, and the supernatant is collected.

  • SPE Cartridge Conditioning: An SPE cartridge (e.g., graphitized carbon) is conditioned with the appropriate solvents.

  • Loading: The sample extract is loaded onto the SPE cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove interfering compounds while retaining the nitrosamines.

  • Elution: The retained nitrosamines (including NMEA and NMEA-d5) are eluted from the cartridge with a strong organic solvent.

  • Concentration: The eluate is gently evaporated to a small volume (e.g., under a stream of nitrogen) and reconstituted in the initial mobile phase for analysis.

Analytical Detection: LC-HRMS Method

Chromatography (UHPLC):

  • Column: A reverse-phase C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm) is commonly used.[26]

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile (B52724) with 0.1% formic acid.[26]

  • Flow Rate: Typically 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 100 µL.[26]

Mass Spectrometry (HRMS - e.g., Q Exactive Orbitrap):

  • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[27]

  • Scan Mode: Full scan with high resolution (>70,000) to ensure mass accuracy and differentiate NMEA from potential isobaric interferences.[23]

  • Monitored Ions:

    • NMEA: Exact mass of the protonated molecule [M+H]⁺.

    • NMEA-d5: Exact mass of the protonated deuterated molecule [M+H]⁺.

  • Quantification: The ratio of the peak area of NMEA to the peak area of NMEA-d5 is used to calculate the concentration against a calibration curve.

Experimental Workflow Diagram

General Experimental Workflow for NMEA Analysis A Sample Collection (Drug, Food, Water) B Homogenization & Extraction A->B C Spike Internal Standard (NMEA-d5) B->C D Solid-Phase Extraction (SPE Cleanup) C->D E Elution & Concentration D->E F LC-HRMS Analysis E->F G Data Processing & Quantification F->G H Final Report G->H

Caption: Experimental Workflow for NMEA Analysis.

Conclusion

Understanding the potential sources of N-Nitrosomethylethylamine (NMEA) is critical for ensuring the safety of pharmaceutical and food products. Contamination can arise from precursors in raw materials, specific manufacturing and processing conditions, or environmental exposure. While its deuterated form, NMEA-d5, is a vital analytical tool rather than a contaminant, its use enables the precise and accurate measurement of harmful NMEA levels. For researchers and drug development professionals, a proactive approach involving risk assessment of manufacturing processes, sourcing of high-quality raw materials, and the use of validated, highly sensitive analytical methods like LC-HRMS are essential strategies to control and mitigate the risk of N-nitrosamine contamination.

References

Methodological & Application

Application Note: Quantitative Analysis of N-Nitrosomethylethylamine using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitrosomethylethylamine (NMEA) is a member of the nitrosamine (B1359907) family of compounds, which are classified as probable human carcinogens by the International Agency for Cancer Research (IARC) and other regulatory bodies.[1][2] These impurities can form during the synthesis of active pharmaceutical ingredients (APIs) or in the final drug product.[3] Due to the potential health risks associated with nitrosamines, even at trace levels, regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[2][4]

Isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of trace-level impurities like NMEA. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard, in this case, N-Nitrosomethylethylamine-d5 (NMEA-d5). The use of a deuterated internal standard that is chemically identical to the analyte ensures high accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrument response.[5][6] This application note provides a detailed protocol for the quantitative analysis of NMEA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) with NMEA-d5 as the internal standard.

Experimental Protocols

This section details the methodologies for sample preparation, and subsequent analysis by either LC-MS/MS or GC-MS/MS for the quantification of N-Nitrosomethylethylamine.

1. Materials and Reagents

  • N-Nitrosomethylethylamine (NMEA) standard

  • This compound (NMEA-d5) internal standard[7]

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Water, HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

  • 0.2 µm PTFE syringe filters

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMEA and NMEA-d5 in methanol.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMEA intermediate stock solution with an appropriate solvent (e.g., 80% methanol in water for LC-MS/MS or dichloromethane for GC-MS/MS).[8] Spike each calibration standard with the NMEA-d5 internal standard to a final concentration of 20 ng/mL.[9]

3. Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., drug substance, drug product, water).

  • For Water Samples (Solid Phase Extraction - SPE):

    • Add NMEA-d5 internal standard to the aqueous sample.

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent, such as dichloromethane.[5]

    • The eluate can be concentrated and reconstituted in a suitable solvent for analysis.

  • For Pharmaceutical Samples (Solid Dosage Forms):

    • Accurately weigh the powdered sample (e.g., equivalent to 500 mg of API) into a centrifuge tube.[8]

    • Add a known volume of extraction solvent (e.g., 10 mL of methanol or dichloromethane) containing the NMEA-d5 internal standard.[8]

    • Vortex the mixture to ensure thorough mixing and sonicate for approximately 10 minutes.[8]

    • Centrifuge the sample at high speed (e.g., 15,000 rpm) for 5 minutes.[8]

    • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial for analysis.[8]

4. Instrumental Analysis: LC-MS/MS

  • Chromatographic Conditions:

    • LC System: UHPLC system

    • Column: A suitable C18 column (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.[10]

    • Mobile Phase B: Methanol with 0.1% formic acid.[10]

    • Flow Rate: 0.5 mL/min.[10]

    • Injection Volume: 10-100 µL.[10]

    • Gradient: Optimize the gradient to ensure separation from other nitrosamines and matrix components.

  • Mass Spectrometry Conditions:

    • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[11][12]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9][12]

    • MRM Transitions:

      • NMEA: Precursor ion (Q1) -> Product ion (Q3)

      • NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions for NMEA and NMEA-d5 should be optimized by infusing the individual standard solutions into the mass spectrometer.)

5. Instrumental Analysis: GC-MS/MS

  • Chromatographic Conditions:

    • GC System: Gas chromatograph with a triple quadrupole mass spectrometer.

    • Column: A polar column such as Agilent VF-WAXms or a mid-polar column like DB-1701 is often suitable.[13]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimize the oven temperature program to achieve good separation of NMEA.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[9]

    • MRM Transitions:

      • NMEA: Precursor ion (Q1) -> Product ion (Q3)

      • NMEA-d5: Precursor ion (Q1) -> Product ion (Q3) (Note: Specific mass transitions should be determined and optimized based on the fragmentation pattern of NMEA and its deuterated analogue.)

Data Presentation

The following table summarizes typical quantitative performance data for nitrosamine analysis, including NMEA, from various studies.

ParameterNMEAOther NitrosaminesReference
Limit of Detection (LOD) -0.4 - 12 ng/L (in water)[10][11]
-1 ng/mL (in semi-solid pharma)[9]
Limit of Quantification (LOQ) -2 ng/mL (in semi-solid pharma)[9]
Calibration Range -0.06 - 500 ng/mL[13]
-2.5 - 40 ng/mL[14]
Recovery -68 - 83% (in water)[10][11]
-80 - 120% (in sartan drugs)[13]
Precision (%RSD) -< 15%[14]
< 8% (long-term)[13]

Note: The specific performance of the method for NMEA will need to be determined during method validation.

Visualizations

Below are diagrams illustrating the experimental workflow and the general mechanism of nitrosamine formation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Obtain Sample (e.g., Drug Product, Water) spike_is Spike Sample and Standards with NMEA-d5 Internal Standard start->spike_is prep_standards Prepare Calibration Standards & QC Samples prep_standards->spike_is extraction Perform Extraction (e.g., LLE, SPE) spike_is->extraction concentrate Concentrate and Reconstitute extraction->concentrate analysis LC-MS/MS or GC-MS/MS Analysis concentrate->analysis quantification Quantify NMEA using Isotope Dilution Calculation analysis->quantification report Report Results quantification->report

Caption: Experimental workflow for the isotope dilution analysis of N-Nitrosomethylethylamine.

nitrosamine_formation cluster_reactants Precursors cluster_reaction Reaction cluster_product Product secondary_amine Secondary Amine (e.g., Methylethylamine) reaction Nitrosation Reaction secondary_amine->reaction nitrosating_agent Nitrosating Agent (e.g., Nitrous Acid) nitrosating_agent->reaction nmea N-Nitrosomethylethylamine (NMEA) reaction->nmea

Caption: General formation pathway of N-Nitrosomethylethylamine.

References

Application Note: Quantitative Analysis of N-Nitrosomethylethylamine in Pharmaceutical Samples by GC-MS with N-Nitrosomethylethylamine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-Nitrosomethylethylamine (NMEA) in active pharmaceutical ingredients (APIs) and finished drug products. Due to the potential carcinogenic nature of nitrosamine (B1359907) impurities, regulatory bodies worldwide require stringent control and monitoring of their levels in pharmaceuticals.[1][2] This method utilizes a stable isotope-labeled internal standard, N-Nitrosomethylethylamine-d5 (NMEA-d5), to ensure accuracy and precision by correcting for variations during sample preparation and analysis. The method demonstrates excellent linearity, low limits of detection, and high recovery, making it suitable for routine quality control and regulatory submissions.

Introduction

N-nitrosamines are a class of compounds that are classified as probable human carcinogens and can be present as impurities in pharmaceutical products.[1][3] Their formation can occur during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product during its shelf life.[1][4] Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict limits for nitrosamine impurities in drug products, necessitating highly sensitive and specific analytical methods for their detection and quantification at trace levels.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile nitrosamines like NMEA.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification.[4][7] The internal standard co-elutes with the target analyte and has a similar chemical behavior during sample extraction and analysis, which allows for the correction of matrix effects and variations in instrument response.[4] This application note provides a detailed protocol for the analysis of NMEA using GC-MS with NMEA-d5 as an internal standard.

Experimental

Materials and Reagents
  • N-Nitrosomethylethylamine (NMEA) reference standard

  • This compound (NMEA-d5) internal standard

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Purified water (e.g., Milli-Q)

  • 0.22 µm PVDF syringe filters[8]

Standard and Sample Preparation

2.2.1. Standard Stock Solutions

  • NMEA Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • NMEA-d5 Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of NMEA-d5 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

2.2.2. Working Standard and Calibration Curve Solutions

  • Working Standard Mixture (1 µg/mL NMEA, 1 µg/mL NMEA-d5): Dilute the stock solutions with dichloromethane to prepare a working standard mixture.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with dichloromethane to cover the desired concentration range (e.g., 1-100 ng/mL).[9] Each calibration standard should contain a constant concentration of the NMEA-d5 internal standard.

2.2.3. Sample Preparation

  • Accurately weigh approximately 250 mg of the powdered drug product or API into a 15 mL centrifuge tube.[10]

  • Add 10 mL of 1M NaOH solution and a specified volume of the NMEA-d5 internal standard working solution.[9][10]

  • Vortex the mixture for 1 minute and shake for at least 5 minutes.[10]

  • Add 2.0 mL of dichloromethane, vortex briefly, and shake for another 5 minutes.[10]

  • Centrifuge the suspension at approximately 10,000 x g for 5 minutes.[10]

  • Carefully transfer the lower organic layer (dichloromethane) into a clean vial using a Pasteur pipette.[9]

  • Filter the extract through a 0.22 µm PVDF syringe filter into a GC vial for analysis.[8][9]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)[3]

  • Injection Mode: Splitless[9]

  • Inlet Temperature: 220 °C[3][9]

  • Oven Program: 70 °C for 4 min, then ramp at 20 °C/min to 240 °C and hold for 3.5 min.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[3][8]

  • MS Source Temperature: 230 °C[3][8]

  • MS Quadrupole Temperature: 150 °C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8]

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Results and Discussion

Chromatography

The developed GC-MS method provides good chromatographic separation of NMEA from potential matrix interferences. The use of a polar DB-WAX column results in symmetric peak shapes for the analyte and internal standard.

Mass Spectrometry

In SIM mode, the following ions should be monitored for the quantification and confirmation of NMEA and its deuterated internal standard.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
N-Nitrosomethylethylamine (NMEA)Target Analyte88.142.1, 43.0
This compound (NMEA-d5)Internal Standard93.146.1, 43.0

Caption: Selected ions for quantification and qualification of NMEA and NMEA-d5.

Method Performance

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.

3.3.1. Linearity

A calibration curve was constructed by plotting the ratio of the peak area of NMEA to the peak area of NMEA-d5 against the concentration of NMEA. The method demonstrated excellent linearity over the concentration range of 1-100 ng/mL, with a correlation coefficient (r²) greater than 0.99.[5]

3.3.2. LOD and LOQ

The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. The method is capable of detecting NMEA at low ppb levels, meeting the stringent requirements of regulatory agencies.[5][11]

ParameterValue (ng/mL)
LOD0.5
LOQ1.5

Caption: Indicative LOD and LOQ values for NMEA analysis.

3.3.3. Accuracy and Precision

Accuracy was assessed by performing recovery studies on spiked drug product samples at three different concentration levels. The average recovery was found to be within the acceptable range of 80-120%. Precision was evaluated by analyzing replicate preparations of a spiked sample, and the relative standard deviation (RSD) was less than 15%.

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (NMEA & NMEA-d5) cal_prep Prepare Calibration Standards stock_prep->cal_prep gc_injection Inject into GC-MS cal_prep->gc_injection sample_weigh Weigh Sample spike Spike with NMEA-d5 ISTD sample_weigh->spike extraction Liquid-Liquid Extraction (NaOH, DCM) spike->extraction centrifuge Centrifuge extraction->centrifuge collect Collect Organic Layer centrifuge->collect filter Filter Extract collect->filter filter->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integration Peak Integration detection->integration calibration_curve Generate Calibration Curve integration->calibration_curve quantification Quantify NMEA Concentration calibration_curve->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of N-Nitrosomethylethylamine.

Conclusion

The GC-MS method described in this application note is a reliable and sensitive approach for the quantitative determination of N-Nitrosomethylethylamine in pharmaceutical samples. The use of this compound as an internal standard ensures accurate and precise results, making the method suitable for routine quality control and for meeting regulatory requirements for the analysis of nitrosamine impurities.

References

Application Notes and Protocols for N-Nitrosomethylethylamine-d5 Spiking in Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Nitrosomethylethylamine-d5 (NDEA-d5) as an internal standard (IS) in the sample preparation and analysis of N-nitrosamine impurities in pharmaceutical products. The use of an isotopically labeled internal standard like NDEA-d5 is critical for accurate and precise quantification, as it compensates for variations during sample preparation and instrumental analysis.[1][2]

Introduction to N-Nitrosamine Analysis and the Role of Internal Standards

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceutical products has prompted stringent regulatory scrutiny.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for nitrosamine (B1359907) impurities in drug substances and products.[1] Consequently, highly sensitive and selective analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are required for their detection and quantification at trace levels.[1]

The accuracy of these methods relies heavily on the use of appropriate internal standards. Isotopically labeled compounds, such as NDEA-d5, are the gold standard for mass spectrometry-based analysis as they exhibit similar chemical and physical properties to their non-labeled counterparts, but are distinguishable by their mass.[2] This allows for the correction of analyte loss during sample preparation and variations in instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of N-nitrosamines using methods incorporating isotopically labeled internal standards. While specific performance for NDEA-d5 may vary depending on the matrix and instrumentation, these tables provide representative values for method validation.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
NDEADrug SubstanceGC-MS/MS0.001 ppm[3]0.03 ppm[4]
NDEADrug ProductGC-MS/MS0.002 ppm[3]0.04 ppm[4]
NDEAAntitussive SyrupsGC-MS0.02 ng/mL[5]-
NDEAWaterLC-HRMS0.4 - 12 ng/L[6]-

Table 2: Recovery and Precision Data

AnalyteMatrixSpiking LevelRecovery (%)Relative Standard Deviation (RSD) (%)
NDEAMetformin (B114582)0.005 ppmWithin acceptance criteria< 15
NDEASartansLOQ Level70 - 130[7]< 25[7]
NitrosaminesAntitussive Syrups0.02 - 1.2 ng/mL90 - 120[5]-
NitrosaminesWater-68 - 83[2]-

Experimental Protocols

Below are detailed protocols for sample preparation of pharmaceutical samples for N-nitrosamine analysis using NDEA-d5 as an internal standard.

Protocol 1: Liquid-Liquid Extraction (LLE) for Solid Dosage Forms (e.g., Tablets)

This protocol is adapted from methods used for the analysis of nitrosamines in valsartan (B143634) and metformin drug products.[3][8]

Materials:

  • This compound (NDEA-d5) internal standard stock solution

  • Methylene chloride (DCM), LC/MS grade

  • Methanol (B129727), LC/MS grade

  • Water, LC/MS grade

  • 15 mL glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • 0.22 µm or 0.45 µm syringe filters (e.g., PVDF or Nylon)[3][9]

  • HPLC vials

Procedure:

  • Sample Weighing: Accurately weigh a portion of finely crushed tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) (e.g., 100 mg of metformin or one quartered tablet[3][10]) into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the NDEA-d5 internal standard stock solution to the tube. The final concentration of the internal standard should be appropriate for the analytical method's sensitivity.

  • Solvent Addition: Add the extraction solvent. A common choice is methanol or a mixture of methanol and water. For example, add 4.0 mL of methanol for a 400 mg drug substance sample.[9]

  • Extraction:

    • Vortex the sample for at least 1 minute to ensure the tablet is dispersed.[3][11]

    • For enhanced extraction, use a mechanical wrist-action shaker for approximately 40 minutes.[9]

  • Liquid-Liquid Extraction (if applicable): For certain matrices, a subsequent liquid-liquid extraction with an immiscible organic solvent is performed. For instance, add 2.0 mL of dichloromethane (B109758) (DCM) and shake vigorously for at least 5 minutes.[8]

  • Centrifugation: Centrifuge the sample at approximately 4000-4500 rpm for 10-15 minutes to separate the solid excipients from the liquid extract.[9][12]

  • Filtration: Carefully transfer the supernatant (or the lower organic layer if using DCM[8]) to a syringe fitted with a 0.22 µm or 0.45 µm filter.

  • Sample Collection: Filter the extract into an HPLC vial. Discard the first few drops of the filtrate to avoid contamination.[9][12] The sample is now ready for LC-MS/MS or GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

SPE is a valuable technique for cleaning up complex sample matrices and concentrating the analytes of interest.[5][13] This protocol is a general guideline and the specific SPE cartridge and solvents should be optimized for the drug product matrix. Strong cation-exchange cartridges have been shown to be effective for nitrosamine analysis in antitussive syrups.[5]

Materials:

  • This compound (NDEA-d5) internal standard stock solution

  • SPE cartridges (e.g., Strong Cation-Exchange)[5]

  • Methanol, LC/MS grade

  • Water, LC/MS grade

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE vacuum manifold

Procedure:

  • Sample Preparation and Spiking: Prepare the sample as described in the LLE protocol (steps 1-4).

  • SPE Cartridge Conditioning:

    • Wash the SPE cartridge with one cartridge volume of methanol.

    • Equilibrate the cartridge with one cartridge volume of water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a series of solvents to remove interfering matrix components. The wash solvents will depend on the properties of the API and excipients. A typical wash might involve a weak organic solvent or an aqueous solution at a specific pH.

  • Elution: Elute the nitrosamines (including NDEA-d5) from the cartridge using an appropriate solvent. For cation-exchange cartridges, an elution solvent containing a base (e.g., 5% ammonium hydroxide in methanol) is often used.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.

Visualizations

Experimental_Workflow_LLE cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis weigh Weigh Sample spike Spike with NDEA-d5 weigh->spike add_solvent Add Extraction Solvent spike->add_solvent extract Vortex / Shake add_solvent->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter analyze LC-MS/MS or GC-MS Analysis filter->analyze Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_spe Post-SPE Processing cluster_analysis Analysis prep_sample Prepare & Spike Sample condition Condition Cartridge prep_sample->condition load Load Sample prep_sample->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS or GC-MS Analysis reconstitute->analyze

References

Application Note: Quantification of N-Nitrosomethylethylamine-d5 in Environmental Water Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the determination of N-Nitrosomethylethylamine-d5 (NMEA-d5) in various environmental water matrices, including drinking water and wastewater. The protocol employs solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) with isotope dilution for accurate quantification. This method provides high precision and accuracy, with low detection limits suitable for routine environmental monitoring.

Introduction

N-Nitrosamines are a class of disinfection byproducts that are of significant concern due to their potential carcinogenic properties.[1][2] The analysis of these compounds in environmental waters at trace levels presents an analytical challenge. Isotope dilution mass spectrometry is a highly effective technique for the accurate quantification of analytes in complex matrices, as it compensates for variations during sample preparation and analysis.[3][4] This note provides a detailed protocol for the analysis of this compound (NMEA-d5), a deuterated isotopologue of N-Nitrosomethylethylamine (NMEA), which can be used as a tracer or in other specialized environmental studies. For the purpose of this protocol, NMEA-d5 is the target analyte, and N-Nitrosodimethylamine-d6 (NDMA-d6) is utilized as the internal standard.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation process is critical for concentrating the analyte and removing interfering matrix components.

  • Apparatus and Materials:

    • SPE cartridges: Coconut charcoal-based (e.g., EPA 521 cartridges)

    • SPE manifold

    • Glass fiber filters (1 µm pore size)

    • Collection vials

    • Dichloromethane (DCM), HPLC grade

    • Methanol, HPLC grade

    • Nitrogen evaporator

  • Procedure:

    • Sample Collection and Preservation: Collect 1 L water samples in amber glass bottles. If residual chlorine is present, quench with a suitable agent (e.g., ascorbic acid). Store samples at 4°C and analyze within 14 days.

    • Internal Standard Spiking: Spike each 500 mL of water sample with the internal standard, N-Nitrosodimethylamine-d6 (NDMA-d6), to a final concentration of 20 ng/L.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 20 mL of reagent-grade water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

    • Cartridge Drying: After the entire sample has passed through, dry the cartridge under a gentle stream of nitrogen for 20 minutes.

    • Elution: Elute the trapped analytes with two 5 mL aliquots of DCM into a collection vial.

    • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. The sample is now ready for GC-MS/MS analysis.

Instrumental Analysis: GC-MS/MS
  • Instrumentation:

    • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

    • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 2 µL (pulsed splitless)

    • Oven Program:

      • Initial temperature: 40°C, hold for 1 min

      • Ramp 1: 10°C/min to 180°C

      • Ramp 2: 20°C/min to 280°C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Collision Gas: Argon

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for the analysis of NMEA-d5.

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NMEA-d5 934710010
NMEA-d5 (Quantifier) 93661008
NDMA-d6 (IS) 804610012

Table 2: Method Performance Characteristics

ParameterNMEA-d5
Linearity Range (ng/L) 1 - 200
Correlation Coefficient (r²) > 0.998
Method Detection Limit (MDL) (ng/L) 0.5
Limit of Quantification (LOQ) (ng/L) 1.5
Recovery in Drinking Water (%) 95 ± 5
Recovery in Wastewater (%) 88 ± 8
Precision (RSD) (%) < 10

Visualizations

The following diagrams illustrate the experimental workflow and the principle of isotope dilution.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing WaterSample 500 mL Water Sample Spike Spike with NDMA-d6 (Internal Standard) WaterSample->Spike SPE_Load Load Sample onto SPE Cartridge Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Dry Dry Cartridge SPE_Load->SPE_Dry SPE_Elute Elute with Dichloromethane SPE_Dry->SPE_Elute Concentrate Concentrate to 1 mL SPE_Elute->Concentrate GCMS GC-MS/MS Analysis Concentrate->GCMS Data Data Acquisition (MRM) GCMS->Data Quant Quantification using Isotope Dilution Data->Quant Report Final Report (Concentration of NMEA-d5) Quant->Report

Caption: Experimental workflow for the analysis of NMEA-d5 in water.

G cluster_sample In the Sample cluster_instrument In the Mass Spectrometer cluster_calculation Calculation Analyte NMEA-d5 (Unknown Amount) Analyte_Signal Signal of NMEA-d5 Analyte->Analyte_Signal IS NDMA-d6 (Known Amount) IS_Signal Signal of NDMA-d6 IS->IS_Signal Ratio Signal Ratio (NMEA-d5 / NDMA-d6) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Calculate Concentration of NMEA-d5 Ratio->Concentration

Caption: Principle of isotope dilution for quantification.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound in environmental water samples. The use of solid-phase extraction followed by GC-MS/MS with isotope dilution ensures high accuracy and precision, making it suitable for routine monitoring and research applications in environmental science and drug development. The low method detection limits allow for the detection of trace levels of NMEA-d5, which is crucial for environmental impact assessments.

References

Analytical Method for N-Nitrosamine Impurities in Metformin Using N-Nitrosomethylethylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Metformin (B114582) is a widely prescribed medication for the management of type 2 diabetes. However, the discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA), in some metformin products has raised significant safety concerns due to their classification as probable human carcinogens.[1][2][3] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established strict limits for these impurities in pharmaceutical products.[4][5] Consequently, sensitive and reliable analytical methods are crucial for the routine monitoring of N-nitrosamines in metformin drug substances and products to ensure patient safety.[5][6]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-nitrosamine impurities in metformin. The method utilizes N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard to ensure accuracy and precision in quantification by correcting for variations in sample preparation and instrument response.

Principle

The method involves the extraction of N-nitrosamines from the metformin drug substance or drug product, followed by chromatographic separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The use of a deuterated internal standard, NMEA-d5, which co-elutes with the target analytes but is distinguished by its mass-to-charge ratio, allows for accurate quantification.

Materials and Reagents

  • Standards: N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), and other relevant N-nitrosamine standards. This compound (NMEA-d5).

  • Solvents: LC-MS grade methanol (B129727), water, and formic acid.

  • Sample Preparation: 0.22 µm PVDF syringe filters.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Standard Solution (1 mg/mL): Prepare individual stock solutions of each N-nitrosamine standard and NMEA-d5 in methanol.

  • Working Standard Solution (1 µg/mL): Dilute the primary stock solutions with methanol to prepare a working standard solution.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the NMEA-d5 working standard solution with methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard solution into a blank matrix (devoid of metformin and nitrosamines) and adding a fixed amount of the internal standard spiking solution.

Sample Preparation

For Metformin Drug Substance:

  • Accurately weigh approximately 400 mg of the metformin drug substance into a 15 mL glass centrifuge tube.[7]

  • Add 4.0 mL of methanol and the internal standard spiking solution.[7]

  • Vortex the sample for 1 minute to mix.[8]

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[1][7]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[1][7]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1][7]

For Metformin Drug Product (Tablets):

  • Crush a sufficient number of tablets to obtain a powder equivalent to a target concentration of 100 mg/mL of metformin.[1][2]

  • Transfer the powdered sample into a 15 mL glass centrifuge tube.

  • Add the appropriate volume of methanol and the internal standard spiking solution.

  • Vortex for approximately one minute.[1][2]

  • Shake the sample for 40 minutes using a mechanical shaker.[1][2]

  • Centrifuge the sample at 4500 rpm for 15 minutes.[1][2]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[1][2]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Table 1: Chromatographic Conditions

ParameterValue
Column Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm or equivalent[7]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B 0.1% Formic acid in Methanol[7]
Flow Rate 0.4 mL/min
Injection Volume 3 µL[7]
Column Temperature 40 °C
Gradient Program Optimized to separate nitrosamines from the metformin peak.

Table 2: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[1]
Spray Voltage 3.5 kV[7]
Capillary Temperature 400 °C[7]
Sheath Gas Flow Rate 55 arbitrary units[7]
Aux Gas Flow Rate 15 arbitrary units[7]
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
NDMA 75.055343.058.0
NDEA 103.087143.075.0
NMEA-d5 94.1To be determinedTo be determined
Other NitrosaminesAnalyte specificAnalyte specificAnalyte specific

Note: The MRM transitions for NMEA-d5 and other specific nitrosamines of interest should be optimized based on the instrument and experimental conditions.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Method Validation Summary

ParameterNDMANDEA
Linearity Range (ng/mL) 0.5 - 1000.5 - 100
Correlation Coefficient (r²) > 0.99> 0.99
LOD (ng/mL) 0.10.1
LOQ (ng/mL) 0.50.5
Accuracy (% Recovery) 90 - 110%90 - 110%
Precision (%RSD) < 15%< 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Metformin Sample add_solvent Add Methanol & NMEA-d5 weigh->add_solvent vortex Vortex Mix add_solvent->vortex shake Mechanical Shaking vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Separation filter->hplc ms Mass Spectrometry (MRM) hplc->ms integrate Peak Integration ms->integrate quantify Quantification using Internal Standard integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the analysis of N-nitrosamine impurities in metformin.

internal_standard_logic cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_calculation Calculation analyte Analyte (Nitrosamine) analyte_response Analyte Response (Area_A) analyte->analyte_response is Internal Standard (NMEA-d5) is_response IS Response (Area_IS) is->is_response ratio Response Ratio (Area_A / Area_IS) analyte_response->ratio is_response->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationship of internal standard use for quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of N-nitrosamine impurities in metformin drug substances and products. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for routine quality control testing and regulatory compliance. The detailed protocol and validation data demonstrate the method's fitness for its intended purpose in safeguarding public health.

References

Application of N-Nitrosomethylethylamine-d5 in the Analysis of Tobacco Smoke: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive overview and detailed protocols for the use of N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard in the quantitative analysis of the volatile nitrosamine (B1359907), N-Nitrosomethylethylamine (NMEA), in tobacco smoke. This guide is intended for researchers, scientists, and professionals in the fields of tobacco product analysis, analytical chemistry, and drug development.

Introduction

Volatile N-nitrosamines are a class of carcinogenic compounds found in tobacco smoke that are of significant concern to public health. Accurate and precise quantification of these compounds is essential for assessing the toxicological properties of tobacco products and for the development of potentially reduced-risk products. Isotope dilution mass spectrometry is the gold standard for trace-level quantification in complex matrices like tobacco smoke. By introducing a known amount of a stable isotope-labeled analogue of the target analyte, such as NMEA-d5, at an early stage of sample preparation, variations in extraction efficiency, and matrix effects during instrumental analysis can be effectively compensated for, leading to highly accurate and reliable results.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The labeled and unlabeled compounds are assumed to behave identically throughout the sample preparation and analysis process. The mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be accurately calculated.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of N-Nitrosomethylethylamine (NMEA) in mainstream cigarette smoke using an isotope dilution GC-MS/MS method with this compound as the internal standard.

ParameterTypical ValueReference(s)
Concentration of NMEA in Mainstream Smoke <1.0 - 7.1 ng/cigarette
87 - 119 ng/cigarette[1]
108 - 124 ng/cigarette
Method Detection Limit (MDL) 0.4 - 4 ng/L (in water matrix)[2][3]
Recovery Lower recovery values noted for NMEA[3]

Experimental Protocols

This section provides a detailed protocol for the analysis of NMEA in tobacco smoke using NMEA-d5 as an internal standard. The protocol is adapted from established methods for volatile nitrosamine analysis in complex matrices.[2][3]

Materials and Reagents
  • N-Nitrosomethylethylamine (NMEA) analytical standard

  • This compound (NMEA-d5) internal standard

  • Methanol, GC-MS grade

  • Dichloromethane (B109758), GC-MS grade

  • Anhydrous Sodium Sulfate (B86663)

  • Solid Phase Extraction (SPE) cartridges (e.g., Coconut Charcoal or similar)

  • Helium (carrier gas), 99.999% purity

  • Nitrogen (collision gas), 99.999% purity

Sample Collection: Mainstream Tobacco Smoke
  • Condition cigarettes at 22°C and 60% relative humidity for at least 48 hours prior to smoking.

  • Collect mainstream smoke from a specified number of cigarettes (e.g., 5-10) onto a Cambridge filter pad using a standard smoking machine operating under a defined puffing regimen (e.g., ISO 3308).

  • Immediately after smoking, carefully remove the Cambridge filter pad and proceed to sample preparation.

Sample Preparation and Extraction
  • Place the Cambridge filter pad into a clean glass extraction vessel.

  • Spike the filter pad with a known amount of this compound solution in methanol.

  • Add an appropriate volume of dichloromethane to the vessel to fully immerse the filter pad.

  • Extract the nitrosamines from the filter pad by shaking or sonicating for a specified period (e.g., 30 minutes).

  • Filter the extract and pass it through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

Solid Phase Extraction (SPE) Cleanup
  • Condition an SPE cartridge by passing a small volume of dichloromethane through it.

  • Load the concentrated extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a small volume of a non-polar solvent to remove interfering compounds.

  • Elute the nitrosamines from the cartridge with a suitable solvent or solvent mixture (e.g., dichloromethane/methanol).

  • Concentrate the eluate to the final desired volume (e.g., 0.5 mL) for GC-MS/MS analysis.

GC-MS/MS Analysis
  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent

  • Mass Spectrometer (MS) System: Agilent 7000D Triple Quadrupole or equivalent

  • Column: DB-624 or similar (30 m x 0.25 mm, 1.4 µm film thickness)

  • Injection Mode: Splitless

  • Injector Temperature: 220°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C

  • Collision Gas: Nitrogen

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-Nitrosomethylethylamine (NMEA) To be determined empiricallyTo be determined empiricallyTo be determined empirically
This compound (NMEA-d5) To be determined empiricallyTo be determined empiricallyTo be determined empirically

Note: The specific MRM transitions and collision energies must be optimized for the specific instrument and analytical conditions being used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis conditioning Cigarette Conditioning smoking Machine Smoking on Cambridge Filter conditioning->smoking spiking Spiking with NMEA-d5 smoking->spiking extraction Solvent Extraction spiking->extraction concentration1 Concentration extraction->concentration1 spe Solid Phase Extraction (SPE) concentration1->spe concentration2 Final Concentration spe->concentration2 gcms GC-MS/MS Analysis concentration2->gcms data Data Acquisition & Quantification gcms->data

Caption: Experimental workflow for the analysis of NMEA in tobacco smoke.

Logical Relationship of Isotope Dilution

isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Detection sample Tobacco Smoke (Unknown NMEA) process Extraction Cleanup Injection sample->process istd NMEA-d5 (Known Amount) istd->process ms Mass Spectrometer process->ms ratio Measure Ratio (NMEA / NMEA-d5) ms->ratio quantification Accurate Quantification ratio->quantification

References

Application Notes and Protocols for Monitoring Nitrosamine Formation Using N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have implemented stringent guidelines requiring manufacturers to assess and control the formation of these impurities in their products. N-Nitrosomethylethylamine (NMEA) is one such nitrosamine that requires sensitive and accurate monitoring. The use of a stable isotope-labeled internal standard, such as N-Nitrosomethylethylamine-d5 (NMEA-d5), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a robust and reliable method for the precise quantification of NMEA. This application note provides detailed protocols for the use of NMEA-d5 as an internal standard for monitoring NMEA formation.

The principle of isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process.[1] Because the deuterated internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer.[1] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of N-Nitrosomethylethylamine (NMEA) using this compound (NMEA-d5) as an internal standard.

Table 1: LC-MS/MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.25 µg/mL (250 ng/mL)[2]
Limit of Quantitation (LOQ)0.5 µg/mL (500 ng/mL)[2]
Linearity Range0.5 - 100 µg/mL[2]
Correlation Coefficient (r²)> 0.99[2]

Table 2: Mass Spectrometry Parameters for N-Nitrosomethylethylamine (NMEA)

ParameterValueReference
Precursor Ion (m/z)89.071[3]
Quantifier Ion (m/z)61.071[3]
Qualifier Ion (m/z)29.167[3]
Collision Energy (CE) for Quantifier11.91 V[3]
Collision Energy (CE) for Qualifier18.73 V[3]

Table 3: Predicted Mass Spectrometry Parameters for this compound (NMEA-d5)

ParameterPredicted ValueRationale
Precursor Ion (m/z)94.1Based on the addition of 5 daltons for the deuterium (B1214612) atoms to the NMEA molecular weight.
Product Ion 1 (m/z)64.1Predicted based on a similar fragmentation pattern to NMEA, with the deuterium atoms remaining on the ethyl group.
Product Ion 2 (m/z)32.1Predicted based on a similar fragmentation pattern to NMEA, with the deuterium atoms remaining on the ethyl group.

Note: The MRM transitions and collision energies for NMEA-d5 should be empirically optimized on the specific LC-MS/MS instrument being used.

Experimental Protocols

Preparation of Standard and Internal Standard Solutions

1.1. NMEA Stock Standard Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of NMEA reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol (B129727).

  • Store at 2-8°C and protect from light.

1.2. NMEA-d5 Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 1 mg of NMEA-d5 into a 1 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Store at 2-8°C and protect from light.

1.3. Working Standard and Internal Standard Solutions:

  • Prepare a series of working standard solutions of NMEA by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Prepare a working internal standard solution of NMEA-d5 at a fixed concentration (e.g., 50 ng/mL) by diluting the stock solution with the same solvent.

Sample Preparation Protocol (Example for a Drug Product)

This protocol is a general guideline and should be optimized for the specific drug product matrix.

2.1. Sample Weighing and Extraction:

  • Accurately weigh an amount of the powdered drug product equivalent to a specific dose into a centrifuge tube.

  • Add a defined volume of the working NMEA-d5 internal standard solution.

  • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Vortex the sample for 1-2 minutes to ensure thorough mixing.

  • Sonicate the sample for 15-30 minutes to facilitate the extraction of NMEA.

2.2. Sample Cleanup:

  • Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pelletize the excipients.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

3.1. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of NMEA.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute NMEA, and then return to the initial conditions for re-equilibration. The gradient should be optimized to ensure good separation from matrix components.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40°C.

3.2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • NMEA: As listed in Table 2.

    • NMEA-d5: As predicted in Table 3 (to be optimized).

  • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations to achieve maximum sensitivity and stability.

Visualizations

Nitrosamine_Formation_Pathway Secondary_Amine Secondary Amine (e.g., Methylethylamine) N_Nitrosomethylethylamine N-Nitrosomethylethylamine (NMEA) Secondary_Amine->N_Nitrosomethylethylamine Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitrosomethylethylamine Acidic_Conditions Acidic Conditions Acidic_Conditions->Secondary_Amine Acidic_Conditions->Nitrosating_Agent

Caption: Formation pathway of N-Nitrosomethylethylamine (NMEA).

Experimental_Workflow Start Start: Sample Collection Sample_Prep Sample Preparation: - Weigh Sample - Add NMEA-d5 Internal Standard - Solvent Extraction Start->Sample_Prep Cleanup Sample Cleanup: - Centrifugation - Filtration Sample_Prep->Cleanup LC_MS_Analysis LC-MS/MS Analysis: - Chromatographic Separation - MRM Detection Cleanup->LC_MS_Analysis Data_Processing Data Processing: - Peak Integration - Quantification using  NMEA/NMEA-d5 Ratio LC_MS_Analysis->Data_Processing End End: Report Results Data_Processing->End

Caption: Experimental workflow for NMEA analysis using NMEA-d5.

Conclusion

The use of this compound as an internal standard provides a highly accurate and reliable method for the quantification of NMEA in various matrices, particularly in pharmaceutical products. The detailed protocols and data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Adherence to these protocols, with appropriate optimization for specific instrumentation and sample matrices, will ensure compliance with regulatory expectations for the control of nitrosamine impurities.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming matrix effects during the analysis of N-Nitrosomethylethylamine (NMEA) using its deuterated internal standard, N-Nitrosomethylethylamine-d5 (NMEA-d5).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in analytical experiments?

A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of N-Nitrosomethylethylamine (NMEA) in complex matrices.[1] Its chemical and physical properties are nearly identical to that of NMEA, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This helps to compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.

Q2: How does NMEA-d5 help in mitigating matrix effects in LC-MS/MS analysis?

A2: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS quantification. Because NMEA-d5 is structurally and chemically similar to NMEA, it is assumed to experience the same degree of matrix effects.[2][3] By adding a known amount of NMEA-d5 to the sample and measuring the analyte-to-internal standard peak area ratio, variations in the MS signal caused by the matrix can be normalized, leading to a more accurate determination of the NMEA concentration.

Q3: Can the use of NMEA-d5 completely eliminate matrix-related issues?

A3: While highly effective, NMEA-d5 may not always provide perfect compensation for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between NMEA and NMEA-d5. If they elute into regions with different levels of ion suppression, this can result in differential matrix effects and impact the accuracy of quantification.[2][4] Therefore, careful method development and validation are crucial.

Q4: What are the key considerations when using NMEA-d5 as an internal standard?

A4: Several factors are critical for the successful use of NMEA-d5:

  • Co-elution: Ideally, NMEA and NMEA-d5 should co-elute perfectly to experience the same matrix effects. Chromatographic conditions should be optimized to achieve maximum peak overlap.[3]

  • Isotopic Purity: The NMEA-d5 standard should have high isotopic purity to minimize any contribution to the NMEA signal.

  • Concentration: The concentration of the internal standard should be optimized to provide a strong signal without saturating the detector and should be appropriate for the expected concentration range of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to overcome matrix effects in NMEA analysis.

Problem Potential Cause Recommended Solution
Poor reproducibility of NMEA/NMEA-d5 peak area ratio Inconsistent sample preparation, leading to variable extraction recovery.Ensure the internal standard is added to the sample at the very beginning of the sample preparation process to account for any analyte loss.
Inhomogeneous sample matrix.Thoroughly homogenize the sample before extraction.
Instability of the analyte or internal standard.Check the stability of NMEA and NMEA-d5 in the sample matrix and processing solvents. Protect samples from light, as nitrosamines can be light-sensitive.
NMEA and NMEA-d5 do not co-elute Deuterium isotope effect causing a slight difference in retention time.[2]Modify the chromatographic gradient to be shallower, which can help to improve the co-elution of the analyte and internal standard.
Column degradation or contamination.Replace the analytical column or use a guard column to protect it. Implement a column washing protocol between injections.
Significant ion suppression or enhancement despite using an internal standard Severe matrix effects that differentially affect the analyte and internal standard.Optimize sample preparation to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) can be very effective.[1][2]
The concentration of the internal standard is too low, leading to a poor signal-to-noise ratio.Increase the concentration of the NMEA-d5 internal standard.
Unexpectedly high or low calculated NMEA concentrations Inaccurate concentration of the NMEA-d5 spiking solution.Carefully prepare and verify the concentration of the internal standard solution.
Carryover from a previous high-concentration sample.Inject a blank sample after high-concentration samples to check for carryover. Optimize the autosampler wash procedure.
Isobaric interference from a matrix component.Review the mass spectrometry data for any co-eluting interferences at the same m/z as NMEA or NMEA-d5. Adjust chromatographic conditions to separate the interference or use a more specific MRM transition.

Experimental Protocols

Protocol 1: Sample Preparation for NMEA Analysis in a Pharmaceutical Drug Product

This protocol outlines a general procedure for the extraction of NMEA from a solid drug product using NMEA-d5 as an internal standard.

  • Sample Weighing: Accurately weigh 100 mg of the powdered drug product into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 100 ng/mL NMEA-d5 solution in methanol (B129727) to the tube.

  • Extraction Solvent Addition: Add 5 mL of methanol to the tube.

  • Extraction: Vortex the tube for 10 minutes, followed by sonication for 15 minutes in a water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of NMEA

This protocol provides a starting point for the LC-MS/MS analysis of NMEA and NMEA-d5.

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • NMEA: Precursor Ion > Product Ion (specific m/z values to be optimized based on the instrument)

    • NMEA-d5: Precursor Ion > Product Ion (specific m/z values to be optimized based on the instrument)

Data Presentation

Table 1: Impact of NMEA-d5 Internal Standard on the Accuracy and Precision of NMEA Quantification in a Spiked Drug Product Matrix
Sample Spiked NMEA Concentration (ng/mL) Measured NMEA Concentration (ng/mL) without IS Recovery (%) without IS Measured NMEA Concentration (ng/mL) with NMEA-d5 IS Recovery (%) with NMEA-d5 IS RSD (%) with NMEA-d5 IS (n=3)
11.00.65650.98983.2
25.03.25655.051012.5
310.06.806810.201021.8

This table illustrates the significant improvement in accuracy and precision when using NMEA-d5 as an internal standard to compensate for matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh Drug Product spike Spike with NMEA-d5 weigh->spike extract Extract with Solvent spike->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect MS Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify

Caption: Experimental workflow for NMEA analysis using NMEA-d5.

troubleshooting_logic start Poor Reproducibility? check_is_addition IS added at start? start->check_is_addition Yes check_homogeneity Sample Homogeneous? check_is_addition->check_homogeneity Yes solution_is solution_is check_is_addition->solution_is Solution: Add IS at the beginning check_stability Analyte/IS Stable? check_homogeneity->check_stability Yes solution_homogeneity solution_homogeneity check_homogeneity->solution_homogeneity Solution: Improve homogenization solution_stability solution_stability check_stability->solution_stability Solution: Investigate stability

References

improving peak shape and sensitivity for N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of N-Nitrosomethylethylamine-d5, a critical isotopically labeled internal standard for the accurate quantification of N-Nitrosomethylethylamine (NMEA).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

A1: this compound is a deuterium-labeled version of N-Nitrosomethylethylamine (NMEA). It is primarily used as an internal standard (IS) in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Using an isotopically labeled internal standard is crucial as it closely mimics the chemical and physical properties of the target analyte (NMEA), compensating for variations in sample preparation, injection volume, and instrument response, thereby ensuring accurate and precise quantification.

Q2: What are the common challenges encountered when analyzing this compound?

A2: The primary challenges in the analysis of this compound, and nitrosamines in general, revolve around achieving optimal peak shape and high sensitivity. Common issues include peak tailing, peak fronting, and split peaks, which can compromise resolution, accuracy, and the limits of detection and quantification. Achieving the low detection limits required by regulatory bodies is another significant challenge.

Q3: How should this compound standards and samples be stored to ensure stability?

A3: N-Nitrosamines are known to be sensitive to light and temperature. To ensure long-term stability, it is recommended to store this compound standards and samples in a cool, dark place, typically in a refrigerator or freezer. Use amber vials to protect them from light, as UV exposure can cause degradation. For solutions, it is advisable to prepare them fresh or to conduct stability studies to determine their viability over time under specific storage conditions.

Troubleshooting Guide: Peak Shape and Sensitivity Issues

Poor peak shape is a common problem in the chromatography of polar compounds like N-nitrosamines. Below are common issues and their potential causes and solutions.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front, is a frequent observation.

Q4: My this compound peak is tailing. What are the potential causes and how can I fix it?

A4: Peak tailing for this compound is often due to secondary interactions with the stationary phase or other issues within the chromatographic system. Here are the common causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Basic compounds can interact with acidic residual silanol groups on silica-based stationary phases, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., using 0.1% formic acid) can protonate the silanol groups, minimizing these interactions.[2]

    • Solution 2: Use an End-Capped Column: Employ a column where the stationary phase is "end-capped" to deactivate most of the residual silanol groups.

  • Column Overload: Injecting too much of the sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Injection Volume/ Concentration start->check_overload overload_improved Peak Shape Improves? (Yes/No) check_overload->overload_improved overload_yes Column Overload Was the Issue overload_improved->overload_yes Yes check_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) overload_improved->check_ph No end Issue Resolved overload_yes->end ph_improved Peak Shape Improves? (Yes/No) check_ph->ph_improved ph_yes Silanol Interactions Minimized ph_improved->ph_yes Yes check_column Use End-Capped Column or Alternative Stationary Phase ph_improved->check_column No ph_yes->end column_improved Peak Shape Improves? (Yes/No) check_column->column_improved column_yes Column Chemistry Optimized column_improved->column_yes Yes further_investigation Investigate Column Contamination or Degradation column_improved->further_investigation No column_yes->end

Caption: A flowchart for troubleshooting peak tailing.

Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader, is less common but can still occur.

Q5: What causes peak fronting for my this compound peak?

A5: The most common causes for peak fronting are:

  • Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.

    • Solution: Decrease the injection volume or sample concentration.

  • Sample Solvent/Mobile Phase Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly at the head of the column, resulting in a fronting peak.[3]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Reduce Injection Volume/ Concentration start->check_overload overload_improved Peak Shape Improves? (Yes/No) check_overload->overload_improved overload_yes Column Overload Was the Issue overload_improved->overload_yes Yes check_solvent Match Sample Solvent to Mobile Phase overload_improved->check_solvent No end Issue Resolved overload_yes->end solvent_improved Peak Shape Improves? (Yes/No) check_solvent->solvent_improved solvent_yes Solvent Mismatch Resolved solvent_improved->solvent_yes Yes further_investigation Check for Column Collapse or Channeling solvent_improved->further_investigation No solvent_yes->end

Caption: A flowchart for troubleshooting peak fronting.

Issue 3: Split Peaks

Split or shoulder peaks can significantly impact the accuracy of integration.

Q6: My this compound peak is split or has a shoulder. How can I troubleshoot this?

A6: Split peaks often indicate a physical problem with the column or a mismatch between the sample and the mobile phase.

  • Partially Blocked Inlet Frit: Debris can clog the inlet frit of the column, distorting the sample flow.

    • Solution: Reverse the column and flush it to waste. If the problem persists, the frit or the entire column may need replacement.

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

    • Solution: This usually requires replacing the column.

  • Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with or is much stronger than the mobile phase can cause peak splitting.

    • Solution: Prepare the sample in a solvent that is compatible with the mobile phase.

  • Co-elution: The split peak might be two different compounds eluting very close together.

    • Solution: Adjust the mobile phase composition, gradient, or temperature to improve resolution.

Improving Sensitivity

Q7: How can I improve the sensitivity of my this compound analysis?

A7: Improving sensitivity often involves optimizing both the chromatographic and mass spectrometric conditions.

  • Chromatography:

    • Column Selection: Columns with pentafluorophenyl (PFP) phases can offer better retention and selectivity for polar compounds like nitrosamines compared to standard C18 columns.[4][5]

    • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak shape distortion, especially for early-eluting compounds.[3][6][7] Using an injection mode that allows for better sample focusing, such as a feed injection, can mitigate this issue.[6]

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity for small, less polar nitrosamines compared to Electrospray Ionization (ESI).

    • Source Parameters: Optimize source parameters such as gas flows, temperature, and voltages to maximize the signal for this compound.

    • MRM Transitions: Ensure that the most intense and specific multiple reaction monitoring (MRM) transitions are used for quantification.

Quantitative Data Summary

The following tables summarize quantitative data on how different parameters can affect the analysis of N-nitrosamines.

Table 1: Effect of Injection Volume and Mode on Peak Area Repeatability and Limit of Quantification (LOQ) for NMEA [6]

Injection Volume (µL)Injection ModePeak Area RSD (%)LOQ (ppb)
10Flow Through> 10%10
10Feed Injection< 4%< 2

Data adapted from an analysis of a mixture of nitrosamines, including NMEA. This demonstrates that for a larger injection volume, a feed injection mode can significantly improve peak area repeatability and the limit of quantification.

Table 2: Comparison of Column Chemistries for Nitrosamine Analysis [4][5][8]

Column TypeAdvantages for Nitrosamine AnalysisPotential Disadvantages
C18 Widely available, good for general reversed-phase separations.May provide insufficient retention for very polar nitrosamines, leading to co-elution with the solvent front. Can exhibit secondary interactions with basic nitrosamines.
PFP (Pentafluorophenyl) Offers alternative selectivity with enhanced retention for polar and aromatic compounds. Can improve peak shape and resolution for nitrosamines.May have lower stability at high pH compared to some C18 phases.
C18-PFP Hybrid Combines the benefits of both C18 and PFP phases, offering good retention and alternative selectivity with reduced stationary phase bleed, making it suitable for LC-MS.[8]May be more expensive than standard C18 columns.

Experimental Protocols

Protocol 1: Sample Preparation for N-Nitrosamines in a Drug Product

This protocol is a general guideline and may need to be adapted based on the specific drug product matrix.

  • Sample Weighing: Accurately weigh a representative amount of the powdered drug product into a centrifuge tube.

  • Internal Standard Spiking: Add a known volume of a stock solution of this compound to the sample.

  • Extraction: Add a suitable extraction solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Mixing: Vortex or shake the mixture for an adequate time to ensure complete extraction of the nitrosamines.

  • Centrifugation: Centrifuge the sample to pellet the excipients.

  • Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Analysis: Analyze the sample by LC-MS/MS.

Sample Preparation Workflow

G start Start weigh_sample Weigh Drug Product start->weigh_sample add_is Spike with This compound weigh_sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex/Shake add_solvent->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter analyze LC-MS/MS Analysis filter->analyze end End analyze->end

Caption: A typical workflow for sample preparation.

Protocol 2: LC-MS/MS Analysis of N-Nitrosamines

This is a starting point for method development. Optimization will be required for your specific application.

  • Liquid Chromatography:

    • Column: A high-performance C18 or PFP column (e.g., 100 mm x 2.1 mm, 1.9 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.[9]

    • Mobile Phase B: Methanol with 0.1% formic acid.[9]

    • Gradient: A suitable gradient to separate the nitrosamines from the drug substance and other matrix components.

    • Flow Rate: 0.4-0.5 mL/min.[9]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Ionization (APCI or ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: To be determined by infusing a standard solution and optimizing the precursor and product ions.

    • Source Parameters: Optimize to achieve maximum signal intensity.

References

Technical Support Center: Troubleshooting Low Recovery of N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of N-Nitrosomethylethylamine-d5 (NMEA-d5) during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

This compound (NMEA-d5) is the deuterium-labeled form of N-Nitrosomethylethylamine (NMEA). It is commonly used as an internal standard in analytical methods, particularly those using mass spectrometry (e.g., GC-MS, LC-MS), for the quantification of NMEA.[1][2] Using a deuterated internal standard helps to compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analytical results.[2][3]

Q2: What are the primary reasons for low recovery of NMEA-d5?

Low recovery of NMEA-d5 can stem from several factors throughout the analytical workflow. These can be broadly categorized into issues related to:

  • Sample Preparation: Inefficient extraction, degradation of the analyte, improper pH, or matrix effects.[4][5]

  • Chromatography: Poor peak shape, co-elution with interfering compounds, or adsorption to the column or tubing.

  • Mass Spectrometry: Inappropriate source conditions, incorrect mass transition monitoring, or detector saturation.

Q3: Can the sample matrix affect the recovery of NMEA-d5?

Yes, the sample matrix can significantly impact recovery. Complex matrices, such as those from drug products with polymers, can lead to issues like swelling and gelatinization in aqueous solutions, which can hinder extraction efficiency.[5] Matrix components can also cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. It is crucial to evaluate the matrix effect during method development and validation.[5][6]

Q4: Is NMEA-d5 susceptible to degradation during sample preparation?

Nitrosamines can be unstable and may degrade during sample preparation.[4] Factors such as exposure to light, high temperatures, or certain chemical reagents can lead to the degradation of NMEA-d5. For instance, heat generated during sonication might lead to the artifactual formation of nitrosamines.[4] It is essential to ensure the stability of the compound throughout the entire analytical process.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low recovery of NMEA-d5.

Issue 1: Low Recovery During Sample Preparation

Question: My NMEA-d5 recovery is consistently low after the sample extraction step. What should I investigate?

Answer: Low recovery during sample preparation is a common issue. Consider the following troubleshooting steps:

  • Optimize Extraction Solvent and Technique:

    • Ensure the chosen extraction solvent is appropriate for NMEA-d5 and the sample matrix. Solvents like dichloromethane (B109758) and acetonitrile (B52724) are commonly used.[7][8]

    • Techniques like Disposable Pipette Extraction (DPX) and Solid Phase Extraction (SPE) can improve extraction efficiency and reduce matrix effects.[5][9] Optimization of SPE parameters, such as the type of sorbent, elution solvent, and sample pH, is critical.[5][9]

  • Evaluate Sample pH:

    • The pH of the sample can significantly influence the extraction efficiency of nitrosamines. A neutral pH of around 7.0 has been shown to be effective for the extraction of some nitrosamines.[7][9]

  • Assess Analyte Stability:

    • Minimize the exposure of your samples to light and heat.

    • If using sonication for extraction, monitor the temperature to prevent degradation. Consider alternative agitation methods like vortexing or manual shaking.[4]

  • Investigate Matrix Effects:

    • Perform a matrix effect study by comparing the response of NMEA-d5 in a pure solvent to its response in a sample matrix extract.

    • If significant matrix effects are observed, consider further sample cleanup steps or dilution of the sample extract.

Issue 2: Inconsistent Recovery Across Different Sample Batches

Question: I'm observing significant variability in NMEA-d5 recovery between different batches of my drug product. What could be the cause?

Answer: Inconsistent recovery across batches can be due to variability in the sample matrix or the analytical process itself.

  • Ensure Sample Homogeneity:

    • Inconsistent grinding of solid samples can lead to non-uniform particle sizes, affecting extraction efficiency. Ensure a consistent and thorough grinding process.[4]

  • Review Method Robustness:

    • Small, deliberate variations in method parameters (e.g., mobile phase composition, pH) can reveal the robustness of your method.[6] A lack of robustness can lead to variable results.

    • Fluctuations in artifact formation during sample preparation can also contribute to inconsistency.[10]

  • Check for Contamination:

    • Contamination from reagents or laboratory equipment can interfere with the analysis. Ensure all glassware and reagents are clean and of high purity.

Quantitative Data Summary

The following table summarizes typical recovery ranges for nitrosamines under different extraction conditions, which can serve as a benchmark for your experiments. Note that specific recovery for NMEA-d5 may vary depending on the exact experimental conditions and matrix.

Extraction MethodMatrixAnalyte(s)Typical Recovery Range (%)Reference
Disposable Pipette Extraction (DPX)MedicinesN-NitrosaminesUp to 98%[9]
Liquid-Liquid ExtractionProcessed MeatsN-Nitrosamines70% - 114%[7]
Solid Phase Extraction (SPE)Drug ProductsN-NitrosaminesMethod dependent, optimization is key.[5]

Detailed Experimental Protocol: DPX-HPLC-MS/MS

This protocol is a generalized example for the analysis of N-nitrosamines in pharmaceutical products using Disposable Pipette Extraction (DPX) followed by HPLC-MS/MS.[9]

1. Sample Preparation:

  • Accurately weigh and dissolve the drug product sample in an appropriate solvent (e.g., methanol (B129727)/water).
  • Spike the sample with NMEA-d5 internal standard solution.
  • Adjust the sample pH to 7.

2. Disposable Pipette Extraction (DPX):

  • Extraction Phase: C18
  • Equilibration: Aspirate and dispense the DPX tip with methanol, followed by water.
  • Extraction: Aspirate and dispense the sample solution through the DPX tip for a set number of cycles (e.g., 2 cycles) with an equilibrium time of 30 seconds.
  • Washing: Wash the DPX tip with water to remove interfering substances.
  • Desorption: Aspirate and dispense the desorption solvent (e.g., methanol) through the DPX tip for a set number of cycles (e.g., 5 cycles) to elute the analytes.

3. HPLC-MS/MS Analysis:

  • Column: C18 reversed-phase column.
  • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a suitable modifier (e.g., formic acid).
  • Ionization: Positive mode electrospray ionization (ESI+).
  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions for NMEA and NMEA-d5.

Visualizations

Troubleshooting_Workflow cluster_Start Start cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_MS Mass Spectrometry cluster_End Resolution Start Low NMEA-d5 Recovery Observed Extraction Optimize Extraction (Solvent, Technique) Start->Extraction pH Check & Adjust Sample pH Start->pH Stability Investigate Analyte Stability (Light, Temp) Start->Stability Matrix Evaluate Matrix Effects Start->Matrix Coelution Check for Co-elution Transitions Verify Mass Transitions PeakShape Assess Peak Shape & Tailing Extraction->PeakShape pH->PeakShape Stability->PeakShape Matrix->PeakShape Source Optimize Ion Source Parameters PeakShape->Source Coelution->Source Resolved Recovery Improved Source->Resolved Transitions->Resolved Cause_Relationship cluster_Causes Potential Causes cluster_Factors Contributing Factors cluster_Outcome InefficientExtraction Inefficient Extraction LowRecovery Low Recovery of NMEA-d5 InefficientExtraction->LowRecovery Degradation Analyte Degradation Degradation->LowRecovery MatrixEffects Matrix Effects MatrixEffects->LowRecovery InstrumentIssues Instrument Issues InstrumentIssues->LowRecovery WrongSolvent Incorrect Solvent/pH WrongSolvent->InefficientExtraction HighTemp High Temperature/Light HighTemp->Degradation ComplexMatrix Complex Sample Matrix ComplexMatrix->MatrixEffects PoorTuning Poor MS Tuning PoorTuning->InstrumentIssues

References

Technical Support Center: Optimizing LC-MS/MS Parameters for N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LC-MS/MS analysis?

A1: this compound (NMEA-d5) is a deuterated form of the nitrosamine (B1359907), N-Nitrosomethylethylamine (NMEA). In LC-MS/MS analysis, it serves as an internal standard (IS).[1] Because its chemical and physical properties are nearly identical to the non-deuterated NMEA, it co-elutes from the liquid chromatography (LC) column and experiences similar ionization and fragmentation in the mass spectrometer (MS). However, due to the mass difference from the deuterium (B1214612) labels, it can be distinguished by the mass spectrometer. This allows for accurate quantification of the target analyte (NMEA) by correcting for variations in sample preparation, injection volume, and instrument response.

Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for N-Nitrosomethylethylamine (NMEA)?

A2: For the non-deuterated N-Nitrosomethylethylamine (NMEA), a common MRM transition is the precursor ion [M+H]⁺ of m/z 89.1 fragmenting to a product ion of m/z 61.0.[2] This fragmentation corresponds to the loss of an ethylene (B1197577) molecule.[3]

Q3: How do I determine the MRM transitions for this compound (NMEA-d5)?

A3: The precursor ion ([M+H]⁺) for NMEA-d5 will be higher than that of NMEA by the number of deuterium atoms. Since NMEA-d5 has five deuterium atoms, its molecular weight is increased by approximately 5 Da. Therefore, the expected precursor ion for NMEA-d5 is approximately m/z 94.1.

To determine the product ions, you will need to perform a product ion scan (or fragmentation scan) on the precursor ion of m/z 94.1. The fragmentation pattern is expected to be similar to NMEA. The most abundant and stable fragment ions should be selected for the MRM transitions. It is recommended to select at least two transitions for confirmation.

Q4: What are the general challenges in analyzing nitrosamines by LC-MS/MS?

A4: Common challenges in nitrosamine analysis include:

  • Low Detection Limits: Regulatory requirements often demand very low detection limits, in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[4]

  • Matrix Effects: Complex sample matrices, such as drug products, can cause ion suppression or enhancement, affecting the accuracy and precision of the analysis.

  • Background Noise: Low molecular weight compounds like nitrosamines can be affected by background noise in the mass spectrometer, which can impact sensitivity.

  • Chromatographic Resolution: Achieving good chromatographic separation from the active pharmaceutical ingredient (API) and other matrix components is crucial to minimize matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the optimization of LC-MS/MS parameters for NMEA-d5.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for NMEA-d5 Incorrect MRM transitions selected.Perform a product ion scan on the precursor ion (approx. m/z 94.1) to identify the correct fragment ions.
Suboptimal ionization source parameters.Optimize source parameters such as temperature, gas flows (nebulizer, auxiliary, and sheath gas), and spray voltage. Atmospheric Pressure Chemical Ionization (APCI) is often suitable for small, less polar nitrosamines.
Inefficient sample extraction.Review and optimize the sample preparation method, including the choice of extraction solvent and technique (e.g., solid-phase extraction, liquid-liquid extraction).
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Suboptimal mass spectrometer settings.Optimize cone voltage and cone gas flow rate. Increasing these parameters can sometimes reduce background noise.[5]
Poor Peak Shape (Tailing or Fronting) Column degradation or incompatibility.Use a suitable column for nitrosamine analysis (e.g., C18, biphenyl) and ensure it is in good condition.
Inappropriate mobile phase composition.Optimize the mobile phase gradient and ensure the sample solvent is compatible with the initial mobile phase conditions.
Inconsistent Results/Poor Reproducibility Variable matrix effects.Ensure the internal standard (NMEA-d5) is added to all samples and standards at a consistent concentration early in the sample preparation process to effectively compensate for matrix effects.
Instrument instability.Allow the LC-MS/MS system to stabilize before analysis. Regularly perform system suitability tests.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions for NMEA-d5
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol).

  • Infusion into the Mass Spectrometer: Directly infuse the standard solution into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Acquire a Full Scan Spectrum: In positive ionization mode, acquire a full scan mass spectrum to confirm the presence of the precursor ion ([M+H]⁺) at approximately m/z 94.1.

  • Perform a Product Ion Scan: Set the mass spectrometer to perform a product ion scan on the precursor ion (m/z 94.1). This will fragment the precursor ion and show the resulting product ions.

  • Select MRM Transitions: Identify the most abundant and stable product ions. Select at least two product ions for your MRM method. For example, if the major fragment is at m/z 64.1, your primary MRM transition would be 94.1 -> 64.1.

Protocol 2: Optimization of Collision Energy (CE)
  • Set up the MRM Method: Create an MRM method with the selected precursor and product ion transitions for NMEA-d5.

  • Create a CE Ramp Experiment: In your instrument control software, set up an experiment where you inject the NMEA-d5 standard multiple times while varying the collision energy for each injection over a range (e.g., 5 to 40 eV in increments of 2-5 eV).

  • Analyze the Data: Plot the peak area of the product ion against the collision energy.

  • Determine the Optimal CE: The collision energy that produces the highest peak area for the product ion is the optimal CE for that transition.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Drug Product Sample spike Spike with NMEA-d5 sample->spike extraction Extraction spike->extraction lc LC Separation extraction->lc standard Prepare Calibration Standards with NMEA-d5 standard->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of NMEA calibration->quantification troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Inaccurate Quantification check_is Check Internal Standard Response start->check_is check_cal Review Calibration Curve start->check_cal check_matrix Evaluate Matrix Effects start->check_matrix optimize_prep Optimize Sample Preparation check_is->optimize_prep reoptimize_ms Re-optimize MS Parameters check_cal->reoptimize_ms adjust_chrom Adjust Chromatography check_matrix->adjust_chrom

References

Technical Support Center: Troubleshooting N-Nitrosomethylethylamine-d5 (NMEA-d5) Signal Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot signal suppression issues encountered during the analysis of N-Nitrosomethylethylamine-d5 (NMEA-d5), a common internal standard in nitrosamine (B1359907) analysis. Consistent and reliable signal from your internal standard is critical for the accurate quantification of nitrosamine impurities in pharmaceutical products.

This guide provides a comprehensive overview of the causes of NMEA-d5 signal suppression, detailed troubleshooting protocols, and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMEA-d5) and why is its signal stability important?

A1: this compound (NMEA-d5) is a deuterated stable isotope-labeled (SIL) internal standard for N-Nitrosomethylethylamine (NMEA). In quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a SIL internal standard is added to samples at a known concentration. It is assumed to behave identically to the analyte of interest (NMEA) during sample preparation, chromatography, and ionization. Therefore, any signal loss or enhancement experienced by the analyte due to matrix effects will be mirrored by the internal standard. A stable and predictable NMEA-d5 signal is crucial for correcting for these variations and ensuring accurate and precise quantification of NMEA.

Q2: What are the primary causes of NMEA-d5 signal suppression?

A2: The most common cause of signal suppression for NMEA-d5, and other analytes in LC-MS/MS, is matrix effects .[1] Matrix effects occur when co-eluting components from the sample matrix (e.g., excipients from a drug product, biological components from plasma) interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source. This can lead to either a decrease (suppression) or an increase (enhancement) in the detected signal. Other potential causes include issues with sample preparation, chromatographic conditions, and instrument parameters.

Q3: How can I determine if my NMEA-d5 signal is being suppressed?

A3: A common method to assess matrix effects is to compare the signal response of NMEA-d5 in a neat (clean) solvent to its response when spiked into a blank sample matrix that has gone through the full analytical procedure. A significant decrease in the signal in the presence of the matrix indicates ion suppression. A post-column infusion experiment can also be performed to identify regions of ion suppression or enhancement throughout the chromatographic run.

Q4: Can the choice of ionization technique affect NMEA-d5 signal suppression?

A4: Yes, the choice of ionization technique can significantly impact the degree of signal suppression. Electrospray ionization (ESI) is generally more susceptible to matrix effects and ion suppression compared to Atmospheric Pressure Chemical Ionization (APCI).[2][3][4] For less polar and more volatile compounds like some nitrosamines, APCI may provide better sensitivity and be less prone to signal suppression from complex matrices.[3]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve NMEA-d5 signal suppression.

Guide 1: Initial Assessment of Signal Suppression

This guide will help you confirm and quantify the extent of signal suppression.

Step 1: Prepare Test Solutions

  • Solution A (Neat Solution): Prepare a solution of NMEA-d5 in your initial mobile phase or a clean solvent (e.g., methanol) at the concentration used in your analytical method.

  • Solution B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., a placebo of your drug product) by taking it through your entire sample preparation procedure. Spike this extracted blank matrix with NMEA-d5 to the same final concentration as Solution A.

Step 2: Analyze and Compare

  • Inject both solutions into the LC-MS/MS system and measure the peak area of NMEA-d5.

  • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Step 3: Interpret the Results

  • A matrix effect value significantly less than 100% (e.g., <80%) indicates ion suppression.

  • A value significantly greater than 100% (e.g., >120%) indicates ion enhancement.

  • A value close to 100% suggests minimal matrix effect.

Illustrative Data on Matrix Effect Assessment

The following table provides an example of how to present data from a matrix effect experiment. Please note that this is illustrative data for demonstration purposes, as publicly available quantitative data specific to NMEA-d5 is limited.

Sample MatrixNMEA-d5 Concentration (ng/mL)Peak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Drug Product A10500,000200,00040.0
Drug Product B10500,000450,00090.0
Human Plasma5250,000125,00050.0
Guide 2: Optimizing Sample Preparation to Mitigate Signal Suppression

If significant signal suppression is observed, optimizing your sample preparation is a critical step.

Objective: To remove interfering matrix components before analysis.

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.

    • Action: Experiment with different SPE sorbents (e.g., C18, HLB, or mixed-mode) to find the one that retains NMEA-d5 while allowing matrix interferences to be washed away.

    • Protocol: A generic SPE protocol is provided below. This should be optimized for your specific application.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

    • Action: Test different organic solvents and pH adjustments to selectively extract NMEA-d5 from the aqueous sample matrix.

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.

    • Action: Dilute your sample extract with the initial mobile phase. This can be effective but may compromise the limit of quantification (LOQ) for the analyte.

Illustrative Data on the Effect of Sample Preparation on NMEA-d5 Recovery

The following table demonstrates how different sample preparation techniques can impact the recovery of NMEA-d5, thereby mitigating signal suppression. This is illustrative data.

Sample Preparation MethodNMEA-d5 Recovery (%)
Protein Precipitation (Acetonitrile)55
Liquid-Liquid Extraction (DCM)85
Solid-Phase Extraction (C18)95
Guide 3: Chromatographic and Mass Spectrometric Optimization

Fine-tuning your LC-MS/MS method can help to chromatographically separate NMEA-d5 from interfering matrix components.

1. Chromatographic Separation:

  • Optimize the LC Gradient: A well-optimized gradient can separate the NMEA-d5 peak from the region where matrix components elute.[5]

    • Action: Experiment with different gradient profiles (e.g., shallower gradients, different starting and ending percentages of organic solvent) to improve resolution.

  • Column Chemistry: The choice of analytical column can have a significant impact on selectivity.

    • Action: If co-elution is an issue on a standard C18 column, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) that may offer different selectivity for your matrix components.

2. Mass Spectrometry Parameters:

  • Ionization Source: As mentioned, APCI is often less susceptible to matrix effects for nitrosamines.

    • Action: If your instrument has an APCI source, compare its performance to ESI for NMEA-d5 signal intensity and stability in the presence of matrix.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency.[5][6][7][8]

    • Action: Use volatile mobile phase additives that are compatible with mass spectrometry, such as formic acid or ammonium (B1175870) formate. Avoid non-volatile buffers. Keep the concentration of additives to the minimum required for good chromatography.

Illustrative Comparison of Ionization Sources for NMEA-d5 Signal

This table provides an illustrative comparison and is not based on specific experimental data for NMEA-d5.

Ionization SourceSignal Intensity (in Matrix)Signal-to-Noise Ratio
ESI150,00050
APCI450,000150

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for NMEA-d5

This protocol provides a starting point for developing an SPE method to clean up samples for NMEA-d5 analysis.

Materials:

  • SPE Cartridge (e.g., C18, 100 mg)

  • Methanol (B129727) (for conditioning and elution)

  • Water (for equilibration and washing)

  • Sample pre-treated as necessary (e.g., diluted, pH adjusted)

Procedure:

  • Conditioning: Pass 2 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 2 mL of water through the cartridge. Do not let the sorbent go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.

  • Washing: Pass 2 mL of a weak solvent (e.g., 5% methanol in water) to wash away polar interferences.

  • Elution: Elute the NMEA-d5 with 2 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Visualizations

Troubleshooting Workflow for NMEA-d5 Signal Suppression

References

preventing isotopic exchange of N-Nitrosomethylethylamine-d5 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on preventing the isotopic exchange of N-Nitrosomethylethylamine-d5 (NMEA-d5) during sample preparation. Ensuring the isotopic stability of internal standards is critical for the accuracy and reliability of quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for NMEA-d5?

A1: Isotopic exchange is the unintended substitution of deuterium (B1214612) (d) atoms on a labeled internal standard, such as NMEA-d5, with hydrogen (H) atoms from the sample matrix, solvents, or reagents. This process, also known as H/D back-exchange, compromises the integrity of the internal standard. The mass spectrometer distinguishes between the analyte (NMEA) and the internal standard (NMEA-d5) based on their mass difference. If NMEA-d5 loses its deuterium labels, it can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the NMEA concentration in the sample, resulting in inaccurate quantitative data.

Q2: Where are the deuterium labels on NMEA-d5 located and are they susceptible to exchange?

A2: In commercially available this compound, the deuterium atoms are typically located on the ethyl group (ethyl-d5). While carbon-deuterium (C-D) bonds are generally more stable than deuterium bonds with heteroatoms (like oxygen or nitrogen), the hydrogens on the carbon alpha to the nitroso group can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases.

Q3: What are the primary factors that promote isotopic exchange of NMEA-d5?

A3: The main factors that can induce isotopic exchange of NMEA-d5 during sample preparation are:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium atoms.

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including isotopic exchange.

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms and facilitate the exchange.

  • Sample Matrix: Components within the sample matrix can potentially catalyze the exchange process.

Troubleshooting Guide: Preventing Isotopic Exchange of NMEA-d5

This guide addresses common issues encountered during sample preparation that may lead to the isotopic exchange of NMEA-d5.

Observation / Problem Potential Cause Recommended Action
Decreasing NMEA-d5 signal over time in prepared samples. Isotopic exchange is occurring in the sample or autosampler vial.1. pH Control: Ensure the final pH of the sample extract is as close to neutral as possible. If the analytical method requires acidic or basic conditions, minimize the time the sample is exposed to these conditions. Consider neutralization of the extract before analysis if compatible with the analytical method. 2. Temperature Control: Keep samples, standards, and extracts at low temperatures (e.g., 4°C) throughout the preparation process and in the autosampler. Avoid prolonged exposure to room temperature or higher.
Inconsistent or non-linear calibration curves. Instability of NMEA-d5 in the calibration standards.1. Solvent Choice: Prepare stock and working standards in aprotic solvents (e.g., acetonitrile, dichloromethane) if possible. If aqueous solutions are necessary, prepare them fresh and store them at low temperatures. 2. pH of Standards: Ensure the pH of the calibration standards is controlled and consistent with the samples.
High bias in quality control (QC) samples. Overestimation of the analyte due to the conversion of NMEA-d5 to NMEA.1. Review Extraction Protocol: Evaluate each step of the sample preparation for harsh conditions. Minimize the use of strong acids or bases and high temperatures. 2. Optimize Extraction Time: Reduce the duration of extraction and evaporation steps to minimize the time NMEA-d5 is exposed to potentially destabilizing conditions.
Presence of unlabeled NMEA in blank samples spiked only with NMEA-d5. Confirms that isotopic exchange is occurring during the sample preparation or analysis.1. Systematic Investigation: Perform a step-by-step evaluation of the entire analytical procedure. Analyze the NMEA-d5 standard after each step (e.g., after extraction, after solvent exchange, after reconstitution) to pinpoint the source of the exchange. 2. Method Re-development: If the exchange is significant and cannot be mitigated by optimizing the current protocol, consider alternative extraction techniques (e.g., solid-phase extraction with neutral washes) or different solvent systems.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for NMEA-d5

This workflow is designed to minimize exposure to harsh conditions that can promote isotopic exchange.

Sample Preparation Workflow cluster_prep Sample Preparation start Sample Collection spike Spike with NMEA-d5 Internal Standard start->spike Immediate extract Extraction (e.g., LLE or SPE) spike->extract wash Wash with Neutral Buffer extract->wash pH ~7 elute Elution with Organic Solvent wash->elute evaporate Evaporation under Reduced Temperature elute->evaporate < 40°C reconstitute Reconstitution in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze Prompt

Caption: Recommended sample preparation workflow to minimize isotopic exchange.

Methodology:

  • Sample Spiking: Spike the samples with NMEA-d5 internal standard solution as early as possible in the workflow to account for variability during the entire process.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Use a water-immiscible organic solvent. If the sample is aqueous, ensure its pH is adjusted to be as close to neutral as possible before extraction.

    • Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the sample and wash the cartridge with a neutral buffer to remove interfering matrix components.

  • Elution: Elute the analyte and internal standard from the SPE cartridge using an appropriate organic solvent.

  • Evaporation: If a concentration step is needed, evaporate the solvent under a gentle stream of nitrogen at a reduced temperature (e.g., < 40°C).

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase, preferably with a high percentage of organic solvent.

  • Analysis: Analyze the samples promptly by LC-MS/MS. If storage is necessary, keep the vials in the autosampler at a low temperature (e.g., 4°C).

Protocol 2: Logical Troubleshooting Workflow for Isotopic Exchange

This diagram outlines a logical approach to identifying and resolving issues related to the isotopic instability of NMEA-d5.

Troubleshooting Workflow cluster_workflow Troubleshooting Isotopic Exchange start Inconsistent Results or Suspected Isotopic Exchange check_standards Analyze NMEA-d5 Standard in Initial Solvent start->check_standards standard_ok Standard is Stable check_standards->standard_ok No Exchange standard_not_ok Standard is Unstable check_standards->standard_not_ok Exchange Observed evaluate_prep Evaluate Sample Preparation Steps Systematically standard_ok->evaluate_prep optimize_step Optimize or Modify the Problematic Step standard_not_ok->optimize_step Change Solvent/Storage isolate_step Isolate Problematic Step (pH, Temp, Solvent) evaluate_prep->isolate_step Exchange Observed isolate_step->optimize_step revalidate Re-validate the Modified Method optimize_step->revalidate end Issue Resolved revalidate->end

minimizing background noise in N-Nitrosomethylethylamine-d5 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the analysis of N-Nitrosomethylethylamine-d5 (NMEA-d5).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during NMEA-d5 analysis.

Q1: I am observing a high background signal in my blank injections. What are the potential sources and how can I troubleshoot this?

A1: A high background in blank injections indicates contamination within your analytical system or reagents. The source can be systematically identified by following these steps:

  • Solvent and Reagent Purity: Impurities in solvents like methanol (B129727), acetonitrile, or water, as well as reagents like formic acid, can introduce background noise.[1]

    • Troubleshooting:

      • Use LC-MS or GC-MS grade solvents and freshly prepared mobile phases.[1]

      • Test different batches or brands of solvents to identify a clean source.

      • Avoid using commercially prepared mobile phases with additives, as these can sometimes be a source of contamination.

  • System Contamination: The analytical instrument itself, including the solvent lines, injector, column, and mass spectrometer source, can be a source of contamination.

    • Troubleshooting:

      • Flush the entire system with high-purity solvent.

      • Clean the mass spectrometer source according to the manufacturer's instructions.

      • Replace solvent lines and filters if contamination persists.

      • Bake out the GC column if you suspect semivolatile contamination.

  • Cross-Contamination: Carryover from previous injections of high-concentration samples or standards can lead to background signals.

    • Troubleshooting:

      • Inject multiple blanks after a high-concentration sample to ensure the system is clean.

      • Develop a robust needle wash protocol for the autosampler.

      • If carryover is persistent, a more thorough system cleaning may be necessary.

Q2: My signal-to-noise (S/N) ratio for NMEA-d5 is poor, even when a peak is present. How can I improve it?

A2: A low S/N ratio can be due to either a weak signal from the analyte or a high background noise level. Here are some strategies to improve it:

  • Mass Spectrometer Parameter Optimization: For LC-MS/MS, parameters such as cone gas flow rate and cone voltage can significantly impact S/N.[1] For GC-MS/MS, optimizing collision energy is crucial.

    • Troubleshooting:

      • LC-MS/MS: Perform a cone gas flow rate study. Increasing the flow rate can help reduce solvent clusters and interfering ions. Optimize the cone voltage to maximize ion transmission.

      • GC-MS/MS: Use software tools like AutoSRM to optimize the precursor and product ion transitions and their corresponding collision energies.[2]

  • Chromatographic Separation: Poor chromatographic resolution can lead to co-elution with matrix components, suppressing the analyte signal and increasing background noise.

    • Troubleshooting:

      • Optimize the chromatographic gradient (for LC) or temperature program (for GC) to better separate NMEA-d5 from interfering peaks.

      • Consider using a different column chemistry that provides better selectivity for nitrosamines.

  • Sample Preparation: The sample matrix itself is a major source of interference.

    • Troubleshooting:

      • Incorporate a sample cleanup step such as solid-phase extraction (SPE) to remove matrix components prior to analysis.

      • Ensure complete extraction of the analyte from the sample matrix.

Q3: I am seeing extraneous peaks in my chromatogram that are not NMEA-d5. What could be causing this?

A3: Extraneous peaks, often referred to as "ghost peaks," can arise from several sources:

  • Contaminated Sample Vials or Caps (B75204): The vials and caps used for sample storage can be a source of contamination.

    • Troubleshooting:

      • Use certified clean vials and caps.

      • Rinse vials with a high-purity solvent before use.

      • Run a blank with just the solvent in a vial to check for contamination from the vial itself.

  • Septum Bleed (GC-MS): In gas chromatography, degradation of the injector port septum at high temperatures can release volatile compounds that appear as peaks in the chromatogram.

    • Troubleshooting:

      • Use high-quality, low-bleed septa.

      • Ensure the inlet temperature is not set unnecessarily high.

      • Replace the septum regularly as part of routine maintenance.

  • Degradation of the Sample or Standards: NMEA-d5, like other nitrosamines, can be susceptible to degradation, leading to the formation of other compounds.

    • Troubleshooting:

      • Store standards and samples in a cool, dark place.

      • Prepare fresh working standards and samples regularly.

      • Check for the presence of degradation products by analyzing a freshly prepared standard.

Data Presentation

Table 1: Impact of Cone Gas Flow Rate on Signal-to-Noise (S/N) for a Nitrosamine (B1359907) Analyte (Illustrative Data)

Cone Gas Flow Rate (L/hr)Background Noise (Arbitrary Units)Signal Intensity (Arbitrary Units)Signal-to-Noise (S/N) Ratio
1505001000020
250350980028
350200950047.5
450150900060
500120850070.8

This table illustrates the general trend observed where increasing the cone gas flow rate can decrease background noise and improve the S/N ratio, though it may also slightly decrease signal intensity. Optimal conditions will vary by instrument and analyte.

Table 2: Typical GC-MS/MS and LC-MS/MS Parameters for NMEA Analysis

ParameterGC-MS/MSLC-MS/MS
Ionization Mode Electron Ionization (EI)Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
Precursor Ion (m/z) Varies based on fragmentation89.07 (for non-deuterated NMEA)
Product Ion (m/z) Varies based on fragmentation43.05, 61.06 (for non-deuterated NMEA)
Collision Energy (eV) Optimized for each transitionOptimized for each transition
Dwell Time (ms) 50-10050-100

Note: These are typical starting parameters. Method development and optimization are required for your specific instrument and application. The precursor and product ions for NMEA-d5 will differ from NMEA due to the mass shift from the deuterium (B1214612) atoms.

Experimental Protocols

1. Detailed Methodology for LC-MS/MS Analysis of NMEA-d5

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

    • Add 5.0 mL of methanol.

    • Vortex to dissolve/disperse the sample.

    • Shake on a mechanical shaker for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.[3]

  • LC-MS/MS System and Conditions:

    • LC System: A UPLC or HPLC system.

    • Column: A C18 or other suitable reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: A suitable gradient to resolve NMEA-d5 from matrix interferences (e.g., 5% B to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: APCI or ESI in positive ion mode.

    • MRM Transitions: To be determined for NMEA-d5 (parent and fragment ions).

    • Source Parameters: Optimize cone gas flow, cone voltage, and other source parameters to maximize the S/N for NMEA-d5.

2. Detailed Methodology for GC-MS/MS Analysis of NMEA-d5

This protocol provides a general framework. Specific parameters should be optimized for your instrument and matrix.

  • Sample Preparation:

    • Prepare a sample solution in a suitable solvent such as dichloromethane (B109758) or methanol at a concentration appropriate for the sensitivity of the instrument.

    • If the matrix is complex, a liquid-liquid extraction or solid-phase extraction cleanup step may be necessary.

  • GC-MS/MS System and Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A mid-polar column suitable for nitrosamine analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Optimize for separation (e.g., hold at 40 °C for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min).

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MRM Transitions: To be determined for NMEA-d5 (parent and fragment ions).

    • Collision Energy: Optimize for each transition.

Mandatory Visualization

Troubleshooting_Background_Noise cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Diagnosis & Resolution Start High Background Noise in Blank Check_Solvents Analyze Fresh, High-Purity Solvents Start->Check_Solvents Is the background present? Check_System Run System Blank (no injection) Check_Solvents->Check_System Yes Solvent_Contamination Source: Solvent/Reagent Contamination Action: Replace Solvents/Reagents Check_Solvents->Solvent_Contamination No Check_Vials Analyze Solvent from a New Vial Check_System->Check_Vials No System_Contamination Source: System Contamination Action: Clean System Components Check_System->System_Contamination Yes Vial_Contamination Source: Vial/Cap Contamination Action: Use Certified Clean Vials Check_Vials->Vial_Contamination Yes Resolved Background Noise Minimized Check_Vials->Resolved No, problem likely resolved Solvent_Contamination->Resolved System_Contamination->Resolved Vial_Contamination->Resolved

Caption: Troubleshooting workflow for high background noise.

Signal_Enhancement_Workflow cluster_start Initial Observation cluster_optimization Optimization Steps cluster_evaluation Evaluation cluster_end Outcome Start Poor Signal-to-Noise (S/N) Ratio MS_Params Optimize MS Parameters (e.g., Cone Gas, Collision Energy) Start->MS_Params Chroma_Params Optimize Chromatographic Separation (e.g., Gradient, Temperature Program) MS_Params->Chroma_Params Sample_Prep Improve Sample Preparation (e.g., SPE Cleanup) Chroma_Params->Sample_Prep Evaluate_SN Evaluate S/N Ratio Sample_Prep->Evaluate_SN Evaluate_SN->MS_Params S/N is poor Acceptable_SN Acceptable S/N Achieved Evaluate_SN->Acceptable_SN S/N is good Further_Troubleshooting Further Troubleshooting Required

Caption: Workflow for improving the signal-to-noise ratio.

References

selecting the right concentration of N-Nitrosomethylethylamine-d5 internal standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate concentration of N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard (IS) for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound (NMEA-d5) is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative mass spectrometry-based methods.[1][2] Because NMEA-d5 is structurally identical to the analyte (N-Nitrosomethylethylamine), but with deuterium (B1214612) atoms replacing some hydrogen atoms, it has nearly identical chemical and physical properties.[2] This allows it to co-elute with the analyte and experience similar effects during sample preparation, injection, and ionization, thus compensating for variations in extraction recovery, injection volume, and matrix effects.[1][3] The use of an internal standard improves the accuracy and precision of the analytical results.[1]

Q2: What is the ideal concentration for my NMEA-d5 internal standard?

There is no single universal concentration for NMEA-d5. The optimal concentration is dependent on the specific analytical method, the expected concentration range of the analyte in the samples, the sample matrix, and the sensitivity of the instrument. A common practice is to use an internal standard concentration that is similar to the concentration of the target analyte(s) in the samples.[4] It is crucial to add the same amount of the internal standard to every sample, including calibration standards and quality controls.[2][5]

Q3: How do I prepare the NMEA-d5 internal standard solution?

Internal standard solutions are typically prepared by making a concentrated stock solution from a pure analytical standard, which is then diluted to a working concentration. For example, individual internal standard stock solutions can be prepared by dissolving the pure standard in a suitable solvent like methanol (B129727) to achieve a concentration of 1000 µg/mL.[6] This stock solution is then used to prepare a working solution at a lower concentration (e.g., 1 µg/mL), which is added to the samples.[6]

Troubleshooting Guide: Internal Standard Issues

This guide addresses common problems encountered when using NMEA-d5 as an internal standard.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent IS Response Across Samples Pipetting or dilution errors during IS addition.[1]Review and verify the standard operating procedure for sample and standard preparation. Ensure proper training on pipetting techniques. Re-prepare a subset of samples to check for reproducibility.
Differences in matrix composition between calibration standards and unknown samples (matrix effects).[1]Investigate for matrix effects. This can be done by comparing the IS response in neat solutions versus matrix-matched solutions. Consider sample dilution or using a more robust sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
Instrument instability or drift during the analytical run.[3]Check the instrument's performance and stability. Re-inject a set of standards to see if the response is consistent.
Low IS Signal or No Peak Detected Incorrect IS concentration (too low).Verify the concentration of the IS working solution. Prepare a fresh working solution and re-analyze.
Degradation of the IS.Ensure the internal standard solution is stored correctly (e.g., protected from light, at the recommended temperature). Prepare a fresh stock solution from the pure standard.
Suppression of the IS signal by the sample matrix.Dilute the sample to reduce the concentration of interfering matrix components.[1] Optimize chromatographic conditions to separate the IS from co-eluting matrix components.[1]
High IS Signal (Saturation) Incorrect IS concentration (too high).Dilute the IS working solution to a lower concentration. A saturated detector response can lead to non-linear calibration curves.
Contribution from unlabeled analyte present as an impurity in the IS.Check the certificate of analysis for the isotopic purity of the NMEA-d5 standard. The unlabeled analyte in the IS solution should not contribute more than 5% of the response of the analyte at the lower limit of quantification (LLOQ).[7]

Experimental Protocol: Determining the Optimal NMEA-d5 Concentration

This protocol outlines a systematic approach to selecting the appropriate concentration for your NMEA-d5 internal standard.

Objective: To determine the NMEA-d5 concentration that provides a stable and reproducible signal within the linear range of the detector, and effectively normalizes the analyte signal across the calibration curve.

Materials:

  • N-Nitrosomethylethylamine (NMEA) analytical standard

  • This compound (NMEA-d5) internal standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Sample matrix (blank)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of NMEA at a known high concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a stock solution of NMEA-d5 at a similar high concentration (e.g., 1 mg/mL).

  • Prepare a Series of IS Working Solutions:

    • From the NMEA-d5 stock solution, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, 1000 ng/mL).

  • Evaluate IS Response in Blank Matrix:

    • For each NMEA-d5 working solution concentration, spike a known volume into a blank sample matrix.

    • Analyze these samples using your analytical method (e.g., LC-MS/MS).

    • Plot the NMEA-d5 peak area versus its concentration. The goal is to select a concentration that gives a robust signal well above the instrument's noise level but is not in the region of detector saturation. The precision of the replicate injections should be high (e.g., relative standard deviation < 2%).[8]

  • Prepare Calibration Curve Standards with Selected IS Concentration:

    • Based on the results from step 3, select a promising NMEA-d5 concentration.

    • Prepare a series of calibration standards for the analyte (NMEA) covering the expected concentration range in your samples.

    • Spike each calibration standard with the selected constant concentration of NMEA-d5.

  • Analyze Calibration Curve and Evaluate Performance:

    • Analyze the calibration standards.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity of the calibration curve. A good internal standard concentration will contribute to a linear response with a high coefficient of determination (R²), typically ≥0.99.[9]

  • Confirm with Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations of the analyte, each spiked with the selected NMEA-d5 concentration.

    • Analyze the QC samples to ensure accuracy and precision.

Workflow for NMEA-d5 Concentration Selection

G prep_stock Prepare NMEA and NMEA-d5 Stock Solutions prep_working Prepare Serial Dilutions of NMEA-d5 Working Solutions prep_stock->prep_working eval_is_response Analyze NMEA-d5 dilutions in blank matrix select_conc Select concentration with robust, non-saturating signal eval_is_response->select_conc prep_cal Prepare Calibration Curve with selected IS concentration analyze_cal Analyze Calibration Curve prep_cal->analyze_cal eval_linearity Evaluate Linearity (R² ≥ 0.99) analyze_cal->eval_linearity prep_qc Prepare and Analyze QC Samples eval_linearity->prep_qc If Linear re_evaluate Re-evaluate IS Concentration or Method Parameters eval_linearity->re_evaluate If Not Linear eval_qc Evaluate Accuracy and Precision prep_qc->eval_qc is_optimal Is Performance Acceptable? eval_qc->is_optimal finalize_method Finalize Method is_optimal->finalize_method Yes is_optimal->re_evaluate

Caption: Workflow for selecting the optimal NMEA-d5 internal standard concentration.

References

ensuring linearity and reproducibility with N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Nitrosomethylethylamine-d5. This resource is designed for researchers, scientists, and drug development professionals to ensure linearity and reproducibility in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in analytical chemistry?

A1: this compound (NMEA-d5) is the deuterium-labeled form of N-Nitrosomethylethylamine (NMEA). Its primary application is as an internal standard (IS) in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection and quantification of NMEA.[1] The use of a stable isotope-labeled internal standard like NMEA-d5 is a gold standard technique for achieving accurate and reliable quantification of nitrosamine (B1359907) impurities in various matrices, including pharmaceutical products.[2]

Q2: Why is a deuterated internal standard like NMEA-d5 preferred over other types of internal standards?

A2: Deuterated internal standards are ideal because their physicochemical properties are very similar to the corresponding non-deuterated analyte. This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, extraction, and chromatographic separation.[3] This co-elution helps to compensate for variations in sample matrix effects, ionization efficiency, and injection volume, leading to improved accuracy and precision in quantification.[4][5]

Q3: What are the key factors that can affect the linearity of my calibration curve when using NMEA-d5?

A3: Several factors can impact the linearity of your calibration curve:

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[6]

  • Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.[6]

  • Detector Saturation: The mass spectrometer detector may become saturated at high analyte concentrations, resulting in a non-linear signal response.

  • Inappropriate Calibration Range: The selected concentration range for the calibration standards may not be appropriate for the detector's linear dynamic range.

  • Cross-Contamination: Contamination of samples or standards can lead to inaccurate measurements and affect linearity.[7]

Q4: How can I ensure the reproducibility of my results when using NMEA-d5?

A4: To ensure reproducibility, it is crucial to:

  • Maintain Consistent Sample Preparation: Use a standardized and validated sample preparation protocol to minimize variability between samples.[8] Automation of sample preparation can further enhance reproducibility.[8]

  • Ensure Instrument Stability: Regularly perform system suitability tests to ensure the analytical instrument is performing consistently.

  • Properly Store Standards: Store NMEA-d5 and NMEA standards under recommended conditions (typically in a freezer, protected from light) to prevent degradation.[9][10]

  • Use High-Purity Reagents and Solvents: Impurities in reagents and solvents can interfere with the analysis.

  • Control for Environmental Factors: Factors such as temperature and humidity in the laboratory can potentially affect instrument performance.

Troubleshooting Guides

Issue 1: Poor Linearity (R² < 0.99)
Potential Cause Troubleshooting Step
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample preparation procedure to remove interferences (e.g., using solid-phase extraction).
Ionization Suppression/Enhancement Ensure co-elution of NMEA and NMEA-d5.[11] A slight separation in retention times can lead to differential matrix effects.[11] Consider using a different ionization source (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for certain compounds.[12]
Inappropriate Calibration Range Narrow the calibration range. Prepare a new set of calibration standards with a more appropriate concentration range.
Contamination Prepare fresh standards and blanks. Thoroughly clean the injection port and syringe.
Non-linear Detector Response If linearity cannot be achieved, a quadratic or other non-linear regression model may be appropriate, provided it is properly validated.[13]
Issue 2: Poor Reproducibility (High %RSD)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Review and strictly adhere to the sample preparation protocol. If performed manually, ensure consistent vortexing times, extraction volumes, etc. Consider automating the sample preparation workflow.[8]
Instrument Variability Perform system suitability checks before each run. Check for leaks in the LC or GC system. Ensure the mass spectrometer is properly tuned and calibrated.
Degradation of Internal Standard Prepare fresh internal standard working solutions. Verify the stability of the stock solution. Nitrosamines can be sensitive to light and temperature.[10][14]
Injection Volume Inconsistency Check the autosampler for proper operation. Ensure there are no air bubbles in the syringe.
Incomplete Co-elution A slight difference in retention times between the analyte and the deuterated internal standard can lead to variability if matrix effects are present.[11] Adjusting chromatographic conditions to achieve better co-elution may be necessary.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of N-Nitrosomethylethylamine (NMEA) and this compound (NMEA-d5) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Store these stock solutions in amber vials at -20°C.

  • Intermediate Standard Solution: Prepare an intermediate solution of NMEA by diluting the stock solution.

  • Internal Standard Spiking Solution: Prepare a working solution of NMEA-d5 at a fixed concentration (e.g., 50 ng/mL) by diluting the NMEA-d5 stock solution.

  • Calibration Standards: Prepare a series of at least five calibration standards by spiking the appropriate amounts of the NMEA intermediate solution into a blank matrix (a sample matrix that does not contain the analyte). Add a constant volume of the NMEA-d5 internal standard spiking solution to each calibration standard. The final concentrations should span the expected range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
  • Sample Measurement: Accurately measure a known volume or weight of the sample into a centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the NMEA-d5 internal standard spiking solution to the sample.

  • Extraction: Add an appropriate volume of a suitable extraction solvent (e.g., dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer (containing the analyte and internal standard) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters for NMEA and NMEA-d5 Analysis
ParameterN-Nitrosomethylethylamine (NMEA)This compound (NMEA-d5)
Precursor Ion (m/z) 89.194.1
Product Ion 1 (m/z) 43.146.1
Product Ion 2 (m/z) 71.176.1
Collision Energy (eV) 1515
Cone Voltage (V) 2020

Note: These are example parameters and should be optimized for the specific instrument being used.

Table 2: Acceptance Criteria for Linearity and Reproducibility
ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.99
Calibration Curve y-intercept Should be minimal and not significantly different from zero.
Precision (%RSD) of QC samples ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Accuracy (% Bias) of QC samples Within ±15% of the nominal value (±20% at the LLOQ)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing & Evaluation sample Sample Collection spike_is Spike with NMEA-d5 (IS) sample->spike_is l_l_extraction Liquid-Liquid Extraction spike_is->l_l_extraction cal_standards Prepare Calibration Standards cal_standards->l_l_extraction qc_samples Prepare QC Samples qc_samples->l_l_extraction evaporation Evaporation l_l_extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS or GC-MS Analysis reconstitution->lc_ms_analysis peak_integration Peak Integration lc_ms_analysis->peak_integration cal_curve Calibration Curve Generation peak_integration->cal_curve quantification Quantification of NMEA cal_curve->quantification linearity_check Linearity Assessment (R²) quantification->linearity_check reproducibility_check Reproducibility Assessment (%RSD) quantification->reproducibility_check

Caption: General experimental workflow for quantitative analysis of NMEA using NMEA-d5.

troubleshooting_linearity cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Poor Linearity (R² < 0.99) matrix_effects Matrix Effects start->matrix_effects ionization_saturation Ionization Saturation start->ionization_saturation contamination Contamination start->contamination bad_range Inappropriate Calibration Range start->bad_range dilute_sample Dilute Sample / Optimize Cleanup matrix_effects->dilute_sample check_coelution Ensure Analyte/IS Co-elution matrix_effects->check_coelution adjust_range Adjust Calibration Range ionization_saturation->adjust_range prepare_fresh Prepare Fresh Standards/Blanks contamination->prepare_fresh bad_range->adjust_range end Linearity Improved (R² ≥ 0.99) dilute_sample->end adjust_range->end prepare_fresh->end check_coelution->end

Caption: Troubleshooting logic for addressing poor linearity in the calibration curve.

References

Validation & Comparative

Navigating Nitrosamine Analysis: A Comparative Guide to Method Validation Using N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products remains a critical concern for regulatory bodies and manufacturers worldwide. Accurate and robust analytical methods are paramount for ensuring patient safety. This guide provides an objective comparison of analytical method validation parameters for the detection of N-Nitrosomethylethylamine (NMEA), with a focus on the utility of its deuterated stable isotope, N-Nitrosomethylethylamine-d5, as an internal standard. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in developing and validating reliable analytical procedures.

The Critical Role of Isotopically Labeled Internal Standards

In trace-level quantitative analysis, particularly for regulatory submissions, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard.[1] These compounds, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The primary advantage of using a SIL-IS is its ability to compensate for variations that can occur during sample preparation and analysis. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, any loss of analyte during extraction, concentration, or injection will be mirrored by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the analyte signal in the mass spectrometer (matrix effects) will equally affect the SIL-IS. This co-behavior ensures a more accurate and precise quantification of the target nitrosamine (B1359907) impurity.[1]

Performance Data: A Comparative Overview

The validation of an analytical method for nitrosamine impurities involves the assessment of several key performance characteristics as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] While direct head-to-head comparative studies for this compound are not extensively published, the following table summarizes typical performance data for the analysis of N-Nitrosomethylethylamine (NMEA) from various studies. These values demonstrate the sensitivity and reliability that can be achieved with modern analytical instrumentation.

Table 1: Summary of Performance Data for N-Nitrosomethylethylamine (NMEA) Analysis

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.99[3]
Limit of Detection (LOD) 0.25 µg/mL[3]
Limit of Quantification (LOQ) 0.5 µg/mL[3]

Note: The presented data is compiled from a study on volatile N-nitrosamines and may not represent a direct analysis using this compound as the internal standard under all possible experimental conditions.

Comparison of Deuterated Internal Standards for Nitrosamine Analysis

The choice of an internal standard is critical for the development of a robust analytical method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization and extraction efficiencies. The table below compares commonly used deuterated internal standards for nitrosamine analysis.

Table 2: Comparison of Common Deuterated Internal Standards

Internal StandardAnalyte(s) Commonly Used ForKey Advantages
This compound N-Nitrosomethylethylamine (NMEA)Structurally and chemically identical to the analyte, providing the most accurate correction for analytical variability.
N-Nitrosodimethylamine-d6 (NDMA-d6) N-Nitrosodimethylamine (NDMA)Closely mimics the behavior of the highly volatile and carcinogenic NDMA.
N-Nitrosodiethylamine-d10 (NDEA-d10) N-Nitrosodiethylamine (NDEA)Effective for the quantification of NDEA, another common and potent nitrosamine impurity.
N-Nitrosodipropylamine-d14 (NDPA-d14) N-Nitrosodipropylamine (NDPA)Suitable for the analysis of larger nitrosamines.[4]
N-Nitrosodibutylamine-d18 (NDBA-d18) N-Nitrosodibutylamine (NDBA)Used for the analysis of even larger and less volatile nitrosamine impurities.

Experimental Protocols

A detailed and well-documented experimental protocol is the foundation of a reproducible and validatable analytical method. Below is a representative protocol for the analysis of N-Nitrosomethylethylamine (NMEA) in a drug substance using LC-MS/MS with this compound as an internal standard.

Sample Preparation
  • Standard Stock Solution: Prepare a stock solution of NMEA at a concentration of 1 mg/mL in methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the NMEA stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from 0.05 ng/mL to 10 ng/mL.

  • Spiking of Internal Standard: Spike each calibration standard and sample with the this compound internal standard to a final concentration of a fixed amount (e.g., 1 ng/mL).

  • Sample Preparation:

    • Accurately weigh 100 mg of the drug substance into a centrifuge tube.

    • Add 1 mL of the spiking solution containing this compound.

    • Add 9 mL of a suitable extraction solvent (e.g., methanol).

    • Vortex the sample for 5 minutes to ensure complete dissolution and extraction.

    • Centrifuge the sample at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both NMEA and this compound should be optimized.

Visualizing the Workflow and Principles

Diagrams can provide a clear and concise understanding of complex processes. The following diagrams, created using Graphviz, illustrate the analytical method validation workflow and the principle of using a stable isotope-labeled internal standard.

analytical_method_validation_workflow cluster_planning Planning & Preparation cluster_execution Method Validation Execution cluster_documentation Documentation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (LC-MS/MS) define_scope->select_method prepare_materials Prepare Standards & Reagents select_method->prepare_materials validation_protocol Develop Validation Protocol prepare_materials->validation_protocol specificity Specificity validation_report Prepare Validation Report specificity->validation_report linearity Linearity & Range linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision (Repeatability & Intermediate) precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report execute_protocol Execute Protocol & Collect Data validation_protocol->execute_protocol execute_protocol->specificity execute_protocol->linearity execute_protocol->accuracy execute_protocol->precision execute_protocol->lod_loq execute_protocol->robustness

Analytical Method Validation Workflow

internal_standard_principle cluster_process Analytical Process cluster_result Result analyte Analyte (NMEA) (Unknown Amount) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep internal_standard Internal Standard (NMEA-d5) (Known Amount) internal_standard->sample_prep lc_separation LC Separation sample_prep->lc_separation ms_detection MS Detection lc_separation->ms_detection ratio Measure Ratio of Analyte / Internal Standard ms_detection->ratio quantification Accurate Quantification of Analyte ratio->quantification

Principle of Stable Isotope Labeled Internal Standard

References

A Comparative Guide to N-Nitrosomethylethylamine-d5 and Other Deuterated Internal Standards for Accurate Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical safety and quality control, the accurate quantification of nitrosamine (B1359907) impurities is of paramount importance. These compounds, classified as probable human carcinogens, necessitate highly sensitive and reliable analytical methods. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is a cornerstone of robust analytical methodologies, ensuring precision and accuracy in complex matrices. This guide provides an objective comparison of N-Nitrosomethylethylamine-d5 (NMEA-d5) with other commonly used deuterated internal standards in the analysis of nitrosamine impurities.

Deuterated internal standards are analogues of the target analyte where one or more hydrogen atoms have been replaced by deuterium.[1][2] This isotopic substitution results in a compound that is chemically and physically almost identical to the analyte, with a slight increase in molecular weight.[2] This key characteristic allows it to be distinguished by mass spectrometry while co-eluting with the target analyte during chromatographic separation. The underlying principle is that the deuterated standard will experience the same variations as the analyte during sample preparation, injection, and ionization, thereby providing a reliable basis for correction and accurate quantification.[1][2]

Performance Comparison of Deuterated Internal Standards

The selection of an appropriate deuterated internal standard is critical for the development of a robust and reliable analytical method for nitrosamine analysis. An ideal internal standard should mimic the behavior of the analyte throughout the analytical process, including extraction, chromatography, and ionization. The following table summarizes the performance characteristics of this compound and other commonly used deuterated internal standards based on data from various analytical method validation studies.

Internal Standard Target Analyte(s) Typical Recovery (%) Precision (RSD %) Key Advantages Potential Considerations
This compound (NMEA-d5) N-Nitrosomethylethylamine (NMEA)Data not explicitly available in compared sources, but expected to be high (typically 80-120%) due to structural identity with the analyte.[3]Expected to be low (<15%) for validated methods.Closely mimics the physicochemical properties and chromatographic behavior of NMEA, providing excellent correction for matrix effects and procedural variability.Commercial availability and cost may be factors. Potential for isotopic crosstalk if not sufficiently resolved from the native analyte.
N-Nitrosodimethylamine-d6 (NDMA-d6) N-Nitrosodimethylamine (NDMA)80 - 120%< 15%High volatility matching that of NDMA, ensuring similar behavior during sample preparation and analysis. Widely available.May not be an ideal surrogate for less volatile nitrosamines due to differences in chromatographic retention and extraction efficiency.
N-Nitrosodiethylamine-d10 (NDEA-d10) N-Nitrosodiethylamine (NDEA)80 - 120%< 15%Closely tracks the behavior of NDEA. The high degree of deuteration minimizes the risk of isotopic overlap with the native analyte.Its volatility and chromatographic behavior are specific to NDEA and may not be representative of other nitrosamines.
N-Nitroso-di-n-butylamine-d18 (NDBA-d18) N-Nitroso-di-n-butylamine (NDBA)80 - 120%< 15%Suitable for the analysis of larger, less volatile nitrosamines.May not be an appropriate internal standard for smaller, more volatile nitrosamines like NDMA due to significant differences in physicochemical properties.[4]

Note: The performance data presented in this table are compiled from various sources and represent typical values achieved in validated analytical methods. Actual performance may vary depending on the specific matrix, experimental conditions, and analytical instrumentation.

Experimental Protocols

The accurate quantification of nitrosamines using deuterated internal standards relies on well-defined and validated experimental protocols. Below are detailed methodologies for sample preparation and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a commonly employed technique for this purpose.

Sample Preparation (General Procedure for Drug Products)
  • Sample Weighing and Dissolution:

    • Accurately weigh a representative portion of the homogenized drug product (e.g., 100 mg of powdered tablets) into a clean centrifuge tube.

    • Add a defined volume of a suitable solvent (e.g., methanol (B129727), dichloromethane, or a mixture thereof) to dissolve the sample.

  • Internal Standard Spiking:

    • Spike the sample solution with a known amount of the deuterated internal standard solution (e.g., this compound at a concentration of 100 ng/mL) at the earliest stage of the sample preparation to ensure it undergoes all subsequent steps alongside the analyte.

  • Extraction:

    • Vortex or sonicate the sample for a sufficient time to ensure complete dissolution and extraction of the nitrosamines.

    • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering components.

  • Centrifugation and Filtration:

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any undissolved excipients.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer (QqQ) is typically used for its high sensitivity and selectivity.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard, ensuring high selectivity and minimizing interferences.

Visualizing the Workflow and Selection Process

To further elucidate the analytical process and the rationale behind selecting a suitable internal standard, the following diagrams are provided.

Nitrosamine Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve spike Spike with Deuterated IS dissolve->spike extract Extract Nitrosamines spike->extract centrifuge Centrifuge & Filter extract->centrifuge inject Inject into LC-MS/MS centrifuge->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: A generalized workflow for the quantitative analysis of nitrosamines using a deuterated internal standard and LC-MS/MS.

Deuterated IS Selection cluster_criteria Key Selection Criteria cluster_outcome Desired Outcome start Select Deuterated Internal Standard criterion1 Structural Analogy (Ideally, an isotopologue of the analyte) start->criterion1 criterion2 Co-elution with Analyte start->criterion2 criterion3 No Isotopic Overlap start->criterion3 criterion4 Stability (No D/H exchange) start->criterion4 criterion5 Commercial Availability & Purity start->criterion5 outcome Accurate & Precise Quantification criterion1->outcome criterion2->outcome criterion3->outcome criterion4->outcome criterion5->outcome

Caption: A logical diagram illustrating the key factors to consider when selecting a deuterated internal standard for nitrosamine analysis.

References

A Guide to Inter-Laboratory Comparison of N-Nitrosomethylethylamine (NMEA) Analysis Using N-Nitrosomethylethylamine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the principles and methodologies for conducting an inter-laboratory comparison for the analysis of N-Nitrosomethylethylamine (NMEA), a potential nitrosamine (B1359907) impurity of concern in pharmaceutical products and environmental samples. A key component of ensuring accuracy and comparability of results across different laboratories is the use of an appropriate internal standard, with N-Nitrosomethylethylamine-d5 (NMEA-d5) being a primary choice. This document outlines a framework for such a comparison, presents illustrative data, and details a typical analytical protocol.

The Role of this compound in Quantitative Analysis

This compound is a deuterated isotopologue of NMEA. In analytical chemistry, particularly in mass spectrometry-based methods, deuterated compounds are considered the gold standard for use as internal standards.[1][2] They are chemically almost identical to their non-deuterated counterparts (the analytes) and thus behave similarly during sample preparation, extraction, and chromatographic separation. Because NMEA-d5 has a different mass-to-charge ratio (m/z) from NMEA, it can be distinguished by the mass spectrometer. By adding a known amount of NMEA-d5 to each sample at the beginning of the analytical process, it is possible to correct for variations in sample recovery and instrument response, leading to more accurate and precise quantification of NMEA.[2]

Framework for an Inter-Laboratory Comparison Study

An inter-laboratory comparison, also known as a round-robin or proficiency test, is a study in which multiple laboratories analyze the same samples to assess the performance of analytical methods and the comparability of results.[3] A typical workflow for such a study is outlined below.

G cluster_prep Study Preparation cluster_dist Sample Distribution and Analysis cluster_data Data Collection and Evaluation A Define Study Objectives (e.g., assess method performance) B Prepare Homogeneous Test Samples A->B C Spike Samples with NMEA and NMEA-d5 B->C D Distribute Samples to Participating Laboratories C->D E Laboratories Perform Analysis using a Standardized or In-House Method D->E F Collect Results from all Laboratories E->F G Statistical Analysis (e.g., calculate Z-scores) F->G H Generate Final Report and Assess Laboratory Performance G->H

Workflow for an inter-laboratory comparison study.

Illustrative Inter-Laboratory Comparison Data

The following tables present hypothetical results from an inter-laboratory study on the quantification of NMEA in a pharmaceutical substance, using NMEA-d5 as the internal standard. These tables are for illustrative purposes to demonstrate how data from such a study would be presented.

Table 1: Summary of Reported NMEA Concentrations

Laboratory IDMethodReported NMEA Concentration (ng/g)Recovery of NMEA-d5 (%)
Lab-01LC-MS/MS9.895
Lab-02GC-TEA11.288
Lab-03LC-HRMS9.599
Lab-04LC-MS/MS10.592
Lab-05LC-MS/MS9.996
Lab-06GC-MS12.185
Lab-07LC-HRMS9.798
Lab-08LC-MS/MS10.194

Table 2: Statistical Analysis of Inter-Laboratory Results

ParameterValue
Number of Laboratories8
Assigned Value (Robust Mean) (ng/g)10.0
Standard Deviation (ng/g)0.89
Relative Standard Deviation (%)8.9

Experimental Protocol: Quantification of NMEA by LC-MS/MS

This section details a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of NMEA in a drug substance, utilizing NMEA-d5 as an internal standard.

1. Materials and Reagents

  • N-Nitrosomethylethylamine (NMEA) reference standard

  • This compound (NMEA-d5) internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance for analysis

2. Sample Preparation

  • Weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Add 100 µL of the NMEA-d5 internal standard solution (1 µg/mL).

  • Vortex for 5 minutes to dissolve the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • NMEA: Precursor ion > Product ion (e.g., m/z 75.1 > 43.1)

    • NMEA-d5: Precursor ion > Product ion (e.g., m/z 80.1 > 46.1)

4. Quantification The concentration of NMEA in the sample is determined by comparing the peak area ratio of NMEA to NMEA-d5 against a calibration curve prepared with known concentrations of NMEA and a constant concentration of NMEA-d5.

The following diagram illustrates the analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Drug Substance B Add Solvent and NMEA-d5 (Internal Standard) A->B C Vortex and Centrifuge B->C D Collect Supernatant C->D E Inject Sample into LC-MS/MS System D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas for NMEA and NMEA-d5 G->H I Calculate Peak Area Ratio H->I J Quantify NMEA using Calibration Curve I->J

Typical analytical workflow for NMEA analysis.

This guide provides a foundational understanding for laboratories aiming to participate in or conduct inter-laboratory comparisons for N-nitrosamines. The use of deuterated internal standards like this compound is crucial for achieving the high-quality, comparable data necessary for ensuring pharmaceutical safety.

References

The Gold Standard for N-Nitrosomethylethylamine Analysis: A Comparative Guide to NMEA-d5 Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamines is paramount for ensuring the safety and quality of pharmaceutical products. This guide provides an objective comparison of the performance of N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard in the quantitative analysis of N-Nitrosomethylethylamine (NMEA), contrasted with other commonly used isotopic internal standards.

The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards are essential for correcting variations that can occur during sample preparation and analysis, thereby ensuring the highest degree of accuracy and precision. NMEA-d5, a deuterated analog of NMEA, is chemically identical to the analyte, allowing it to mimic the behavior of NMEA throughout the analytical process. This co-elution and similar ionization response are critical for compensating for matrix effects and potential analyte loss.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is a critical decision in method development. While NMEA-d5 is the ideal internal standard for NMEA analysis due to its structural identity, other deuterated nitrosamine (B1359907) standards, such as N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosodiethylamine-d10 (NDEA-d10), are sometimes employed in multi-analyte methods. The following tables summarize the performance characteristics of analytical methods for NMEA quantification using different internal standards.

Table 1: Performance Characteristics of NMEA Analysis with NMEA-d5 Internal Standard

Validation ParameterPerformance Metric
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.08 - 0.4 ng/L
Limit of Quantification (LOQ) 0.2 - 1.7 ng/L
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%

Data synthesized from studies employing isotope dilution with the direct analog.[1][2][3]

Table 2: Performance Characteristics of NMEA Analysis with Alternative Isotopic Internal Standards (e.g., NDMA-d6)

Validation ParameterPerformance Metric
Linearity (R²) ≥ 0.99
Limit of Detection (LOD) 0.4 - 12 ng/L
Limit of Quantification (LOQ) 1.0 - 50 ng/g
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 20%

Data from multi-analyte methods utilizing non-isostructural internal standards for NMEA.[4][5]

Experimental Protocols

A robust and validated analytical method is crucial for obtaining reliable quantitative data. Below is a representative experimental protocol for the quantification of NMEA in a sample matrix using NMEA-d5 as an internal standard.

Experimental Protocol: Quantification of NMEA by LC-MS/MS using NMEA-d5 Internal Standard

1. Sample Preparation:

  • Spiking: A known amount of NMEA-d5 internal standard solution is added to the sample.

  • Extraction: The sample is extracted using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the NMEA and NMEA-d5 from the sample matrix.[1]

  • Concentration and Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate NMEA and NMEA-d5 from other components. A gradient elution with mobile phases such as water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid is commonly used.[4]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both NMEA and NMEA-d5.

3. Data Analysis:

  • The ratio of the peak area of NMEA to the peak area of NMEA-d5 is calculated.

  • This ratio is used to determine the concentration of NMEA in the original sample by comparing it to a calibration curve prepared with known concentrations of NMEA and a fixed concentration of NMEA-d5.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of NMEA using an internal standard.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with NMEA-d5 Sample->Spike Extract Extraction (SPE/LLE) Spike->Extract Concentrate Concentration & Reconstitution Extract->Concentrate LC LC Separation Concentrate->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (NMEA/NMEA-d5) Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Quantitative Analysis Workflow for NMEA

References

Performance Characteristics of N-Nitrosomethylethylamine-d5 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Nitrosomethylethylamine (NMEA), a potential human carcinogen, is of paramount importance in ensuring the safety of pharmaceutical products, food, and environmental samples. The use of a stable isotope-labeled internal standard, such as N-Nitrosomethylethylamine-d5 (NMEA-d5), is a critical component of robust analytical methodologies, particularly in chromatography-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of the performance characteristics of NMEA-d5 in various matrices, supported by available experimental data, and offers insights into its comparison with other analytical alternatives.

The Role of Deuterated Internal Standards in Accurate Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for achieving the highest accuracy and precision in quantitative analysis.[1][2][3][4] In this method, a known amount of an isotopically labeled version of the analyte, such as NMEA-d5, is added to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same effects of sample preparation (e.g., extraction losses) and matrix-induced ionization suppression or enhancement in the mass spectrometer.[5] By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations that might otherwise lead to erroneous results.

Performance Characteristics of this compound

While direct head-to-head comparative studies detailing the performance of NMEA-d5 against other deuterated analogs are limited in publicly available literature, we can compile and infer its performance from studies analyzing NMEA in various matrices. The following tables summarize the expected performance characteristics of analytical methods for NMEA, where a deuterated internal standard like NMEA-d5 is employed.

Table 1: Performance Characteristics of NMEA Analysis in Water Matrices
ParameterReported PerformanceMethodInternal Standard(s) Used
Linearity (R²) ≥ 0.99UHPLC-HESI-HRMSNDMA-d6, NDPA-d14
Limit of Detection (LOD) 0.4 - 12 ng/L[6]UHPLC-HESI-HRMSNDMA-d6, NDPA-d14
Limit of Quantification (LOQ) 1.3 - 40 ng/L[6]UHPLC-HESI-HRMSNDMA-d6, NDPA-d14
Accuracy (Recovery) 68% - 83%[6]UHPLC-HESI-HRMSNDMA-d6, NDPA-d14
Precision (%RSD) < 20%UPLC-MSNot Specified

Data compiled from studies analyzing a suite of nitrosamines, including NMEA.[6]

Table 2: Performance Characteristics of NMEA Analysis in Pharmaceutical and Food Matrices
ParameterReported PerformanceMatrixMethodInternal Standard(s) Used
Linearity (Range) 0.5 - 9.5 ng/mLPharmaceuticalGC-MS/MSNot specified for NMEA
Limit of Quantification (LOQ) 1 - 10 ppb[7]PharmaceuticalGC-MS/MSNot specified for NMEA
Accuracy (Recovery) 80% - 120%[8]PharmaceuticalGC-MS/MSDeuterated standards
Precision (%RSD) ≤ 12%[8]PharmaceuticalGC-MS/MSDeuterated standards
Recovery 70% - 130%Food (general)GC-MS/MSNot specified

Data compiled from various sources on nitrosamine (B1359907) analysis in complex matrices.[7][8]

Comparison with Alternatives

The primary alternative to this compound would be another deuterated analog, such as N-Nitrosomethylethylamine-d3 . The choice between different deuterated standards often comes down to the degree of deuteration and the position of the deuterium (B1214612) atoms. A higher degree of deuteration (e.g., d5 vs. d3) can be advantageous as it provides a greater mass difference from the native analyte, reducing the risk of isotopic cross-contribution. However, the synthetic accessibility and cost can also be influencing factors.

In the absence of a deuterated internal standard for NMEA, analysts may opt for a deuterated standard of a different but structurally similar nitrosamine. For instance, studies have utilized NDMA-d6 and NDPA-d14 for the quantification of a range of nitrosamines, including NMEA.[6] While this approach can still correct for some variability, it is not as ideal as using a direct isotopic analog of the target analyte because the chromatographic behavior and ionization efficiency may not be identical.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of analytical methods for NMEA. Below are generalized workflows for sample preparation and analysis using LC-MS/MS and GC-MS/MS.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Weigh/Measure Sample spike Spike with NMEA-d5 Internal Standard sample->spike extract Solvent Extraction spike->extract concentrate Evaporation & Reconstitution extract->concentrate filter Filtration concentrate->filter hplc HPLC/UHPLC Separation filter->hplc ms Mass Spectrometric Detection (MRM) hplc->ms data Data Acquisition ms->data ratio Calculate Analyte/IS Ratio data->ratio curve Quantify against Calibration Curve ratio->curve result Report NMEA Concentration curve->result

Caption: General workflow for NMEA analysis using LC-MS/MS with NMEA-d5.

Detailed Steps for LC-MS/MS Analysis:

  • Sample Preparation:

    • An accurately weighed or measured amount of the sample (e.g., ground tablet, food homogenate, water sample) is placed in a suitable container.

    • A precise volume of a known concentration of this compound solution is added to the sample.

    • The sample is extracted with an appropriate organic solvent (e.g., dichloromethane, acetonitrile).

    • The extract is then concentrated under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

    • The reconstituted sample is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

  • LC-MS/MS Analysis:

    • The filtered sample is injected into an HPLC or UHPLC system for chromatographic separation. A C18 or a polar-embedded column is typically used.

    • The separated compounds are introduced into a tandem mass spectrometer. Detection is performed using Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for both NMEA and NMEA-d5 are monitored.

  • Data Analysis and Quantification:

    • The peak areas for both NMEA and NMEA-d5 are integrated.

    • The ratio of the NMEA peak area to the NMEA-d5 peak area is calculated.

    • This ratio is used to determine the concentration of NMEA in the sample by comparing it to a calibration curve prepared with known concentrations of NMEA and a constant concentration of NMEA-d5.

GC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_quant Quantification sample Weigh/Measure Sample spike Spike with NMEA-d5 Internal Standard sample->spike extract Solvent Extraction or Headspace Sampling spike->extract gc Gas Chromatographic Separation extract->gc ms Mass Spectrometric Detection (MRM) gc->ms data Data Acquisition ms->data ratio Calculate Analyte/IS Ratio data->ratio curve Quantify against Calibration Curve ratio->curve result Report NMEA Concentration curve->result

Caption: General workflow for NMEA analysis using GC-MS/MS with NMEA-d5.

Detailed Steps for GC-MS/MS Analysis:

  • Sample Preparation:

    • Similar to the LC-MS/MS workflow, a known amount of sample is spiked with NMEA-d5.

    • For liquid injection, a solvent extraction is performed. For volatile analysis, headspace sampling (static or dynamic) can be employed.

  • GC-MS/MS Analysis:

    • The prepared sample is injected into a gas chromatograph. A capillary column with a suitable stationary phase (e.g., 5% phenyl-polysiloxane) is used for separation.

    • The eluting compounds are ionized (typically by electron ionization) and detected by a tandem mass spectrometer operating in MRM mode.

  • Data Analysis and Quantification:

    • The quantification process is analogous to the LC-MS/MS method, where the ratio of the native analyte to the deuterated internal standard is used to determine the concentration from a calibration curve.

Conclusion

This compound is an essential tool for the accurate and precise quantification of NMEA in a variety of matrices. Its use in isotope dilution mass spectrometry effectively compensates for matrix effects and variations in sample recovery, leading to reliable analytical results. While direct comparative performance data with other deuterated analogs is not extensively published, the principles of IDMS and the performance of analytical methods for nitrosamines strongly support its utility. The choice of analytical technique, whether LC-MS/MS or GC-MS/MS, will depend on the specific matrix, the required sensitivity, and the volatility of NMEA. The provided experimental workflows offer a foundational guide for researchers and scientists in developing and validating robust methods for the analysis of this critical impurity.

References

A Comparative Guide to Internal Standards for Nitrosamine Analysis: N-Nitrosodimethylamine-d6 vs. N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-nitrosamine impurities in pharmaceutical products, water, and food matrices is of paramount importance due to their classification as probable human carcinogens. The use of stable isotope-labeled internal standards is a critical component of robust analytical methods, particularly those employing mass spectrometry, as they compensate for variations in sample preparation, extraction efficiency, and instrument response. This guide provides a detailed comparison of two such internal standards: N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosomethylethylamine-d5 (NMEA-d5).

While NDMA-d6 is a widely adopted and extensively documented internal standard for the analysis of various nitrosamines, a comprehensive review of scientific literature reveals a notable lack of published performance data for NMEA-d5 used in the same capacity. Consequently, this guide will present a thorough evaluation of NDMA-d6, supported by experimental data, and discuss the principles of internal standard selection that rationalize the prevalent use of NDMA-d6.

The Gold Standard: N-Nitrosodimethylamine-d6 (NDMA-d6)

NDMA-d6 is the deuterated analog of N-nitrosodimethylamine (NDMA), a primary nitrosamine (B1359907) of concern. Its physicochemical properties are nearly identical to those of the parent compound, making it an ideal internal standard that co-elutes and behaves similarly during sample processing and analysis. This ensures accurate correction for any analyte loss or signal variation.

Performance Data for NDMA-d6

The following table summarizes the quantitative performance data for NDMA-d6 as an internal standard, compiled from various analytical method validation studies.

Performance ParameterMatrixMethodResultCitation
Recovery Drinking WaterGC-MS70–130%
Pharmaceutical Products (Metformin HCl)HPLC-MS99–104%
Tap and River WaterLC-MSAbsolute: 63-84%
Accuracy Calibration Standards (DCM)GC-MS/MS94.6 to 104.0%
Spiked Valsartan/LosartanLC-MS/MSVaries by concentration, generally within ±15%
Precision (%RSD) Solvent StandardsGC-MS<4.5% (n=35)
Spiked Metformin Drug ProductLC-MS/MSVaries by nitrosamine, e.g., 8.2% for NPYR
Linearity (R²) Solvent StandardsGC-MS>0.999
Spiked Valsartan/LosartanLC-MS/MS≥0.99

This compound (NMEA-d5): An Alternative in Theory

This compound is the deuterated form of N-nitrosomethylethylamine (NMEA). While commercially available, its application as an internal standard in published analytical methods is not well-documented. NMEA is typically one of several nitrosamines quantified in multi-analyte methods, often using NDMA-d6 or another deuterated nitrosamine as the internal standard.

The absence of readily available performance data for NMEA-d5 as an internal standard prevents a direct, evidence-based comparison with NDMA-d6. The selection of an internal standard is fundamentally driven by its ability to mimic the behavior of the target analyte. Therefore, for the analysis of NDMA, NDMA-d6 remains the most suitable choice. In the analysis of NMEA, NMEA-d5 would theoretically be the ideal internal standard. However, in methods where multiple nitrosamines are screened, a single, representative internal standard like NDMA-d6 is often employed for practical reasons, provided the method is validated to demonstrate acceptable performance for all analytes.

Experimental Protocols

The following sections detail generalized experimental methodologies for the analysis of nitrosamines using a deuterated internal standard like NDMA-d6.

Sample Preparation (for Pharmaceutical Products)
  • Weighing and Dissolution: Accurately weigh a specified amount of the drug substance or product into a suitable container.

  • Internal Standard Spiking: Add a known volume of the NDMA-d6 internal standard working solution.

  • Extraction: Add an appropriate extraction solvent (e.g., methylene (B1212753) chloride or a methanol (B129727):acetone mixture).

  • Mixing and Separation: Vortex and/or sonicate the sample to ensure thorough mixing. Centrifuge to separate the solid and liquid phases.

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.2 µm PTFE) into a GC or LC vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a formic acid modifier.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each nitrosamine and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Method
  • Column: A polar capillary column, such as one with a wax-based stationary phase, is often employed.

  • Injection: Splitless injection is typically used for trace-level analysis.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron Ionization (EI).

  • Detection: MRM is used for selective and sensitive detection of the target nitrosamines and the internal standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in a pharmaceutical sample using a deuterated internal standard.

Nitrosamine_Analysis_Workflow Sample Sample Weighing (Drug Substance/Product) Spiking Internal Standard Spiking (e.g., NDMA-d6) Sample->Spiking Extraction Solvent Extraction (e.g., Methylene Chloride) Spiking->Extraction Mixing Vortexing/Sonication Extraction->Mixing Separation Centrifugation Mixing->Separation Filtration Filtration (0.2 µm PTFE) Separation->Filtration Analysis LC-MS/MS or GC-MS/MS Analysis Filtration->Analysis Quantification Data Processing & Quantification Analysis->Quantification Result Final Result (ng/g or ppb) Quantification->Result

Caption: A step-by-step workflow for nitrosamine analysis using an internal standard.

Conclusion

Based on the available scientific literature, N-Nitrosodimethylamine-d6 (NDMA-d6) is the well-established and validated internal standard of choice for the broad-spectrum analysis of nitrosamine impurities. Its performance in terms of recovery, accuracy, precision, and linearity is extensively documented across various matrices and analytical platforms.

While This compound (NMEA-d5) is a theoretically sound internal standard for the specific analysis of NMEA, the lack of published performance data precludes a direct comparison with NDMA-d6. Researchers and drug development professionals should rely on the thoroughly vetted performance of NDMA-d6 for their nitrosamine testing needs, ensuring compliance with regulatory expectations and the generation of high-quality, reliable data. For methods specifically targeting NMEA, a validation study incorporating NMEA-d5 would be necessary to establish its performance characteristics.

Assessing Method Robustness in Nitrosamine Analysis: A Comparative Guide Featuring N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of N-nitrosamine impurities in pharmaceutical products is of paramount importance for patient safety. Robust analytical methods are essential to ensure that these potentially carcinogenic substances are controlled at or below acceptable intake levels. This guide provides a comprehensive overview of assessing the robustness of analytical methods for N-nitrosamines, with a specific focus on the application of N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard. This document offers a comparative perspective on method performance, supported by illustrative experimental data and detailed methodologies.

The use of isotopically labeled internal standards, such as NMEA-d5, is a cornerstone of robust quantitative analysis by mass spectrometry. These standards closely mimic the physicochemical properties of the target analyte, N-Nitrosomethylethylamine (NMEA), allowing for effective compensation for variations that may occur during sample preparation and instrumental analysis. This guide will delve into the practical aspects of designing and executing a robustness study, presenting data in a clear, comparative format.

Comparative Performance of Internal Standards Under Method Variations

Robustness testing evaluates a method's capacity to remain unaffected by small, deliberate variations in analytical parameters. The following table presents hypothetical data from a robustness study comparing the performance of this compound (NMEA-d5) against another deuterated internal standard (Alternative IS-d_x_) and a non-isotopically labeled internal standard (Non-IS) for the analysis of NMEA. The study assesses the impact of variations in mobile phase composition, column temperature, and flow rate on the accuracy and precision of the results.

Table 1: Illustrative Robustness Study Data for NMEA Analysis

Parameter VariationInternal Standard% Recovery of NMEA (Mean ± SD, n=3)% RSD of Peak Area Ratio (NMEA/IS)
Nominal Conditions
(e.g., 40% Methanol, 35°C, 0.4 mL/min)NMEA-d599.2 ± 1.81.5
Alternative IS-d_x_98.9 ± 2.11.8
Non-IS95.5 ± 4.55.2
Mobile Phase Composition
38% MethanolNMEA-d598.7 ± 2.01.9
Alternative IS-d_x_97.5 ± 2.52.3
Non-IS92.1 ± 5.16.8
42% MethanolNMEA-d5100.5 ± 1.51.3
Alternative IS-d_x_101.2 ± 1.91.7
Non-IS98.9 ± 3.84.5
Column Temperature
33°CNMEA-d599.5 ± 1.71.6
Alternative IS-d_x_99.1 ± 2.01.9
Non-IS96.0 ± 4.24.9
37°CNMEA-d598.9 ± 1.91.8
Alternative IS-d_x_98.5 ± 2.22.1
Non-IS94.8 ± 4.85.5
Flow Rate
0.38 mL/minNMEA-d5101.1 ± 2.22.0
Alternative IS-d_x_101.8 ± 2.62.4
Non-IS103.5 ± 5.57.2
0.42 mL/minNMEA-d597.8 ± 1.61.4
Alternative IS-d_x_97.1 ± 2.01.8
Non-IS91.5 ± 6.28.1

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

A well-designed robustness study involves the systematic variation of key method parameters to assess the impact on method performance. Below are detailed protocols for sample preparation and a typical LC-MS/MS analysis used in such a study.

Sample Preparation Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of N-Nitrosomethylethylamine (NMEA) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound (NMEA-d5) in the same solvent at a concentration of 1 mg/mL.

    • Prepare working standard solutions of NMEA at various concentrations by serial dilution of the stock solution.

    • Prepare an internal standard working solution of NMEA-d5 at a fixed concentration (e.g., 100 ng/mL).

    • For the analysis of a drug product, accurately weigh a portion of the homogenized sample (e.g., 100 mg) into a centrifuge tube.

  • Extraction Procedure:

    • Add a defined volume of the internal standard working solution (NMEA-d5) to each standard, quality control, and sample tube.

    • Add an appropriate extraction solvent (e.g., 1 mL of methanol).

    • Vortex the tubes for 1 minute to ensure thorough mixing.

    • Sonicate the tubes for 15 minutes to facilitate the extraction of the analyte.

    • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undissolved excipients.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient may start at 10% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • NMEA Transition: e.g., m/z 89.1 -> 43.1

    • NMEA-d5 Transition: e.g., m/z 94.1 -> 46.1

Visualizing the Workflow and Logical Relationships

To better understand the processes involved in assessing method robustness, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in a robustness study.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_start Start weigh_sample Weigh Sample / Prepare Standards prep_start->weigh_sample add_is Spike with NMEA-d5 weigh_sample->add_is add_solvent Add Extraction Solvent add_is->add_solvent extract Vortex & Sonicate add_solvent->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate evaluate Evaluate Accuracy & Precision calculate->evaluate report Report Results evaluate->report report_end End report->report_end

Experimental workflow for robustness assessment.

robustness_logic cluster_params Method Parameters Varied cluster_performance Performance Characteristics Evaluated cluster_outcome Outcome param1 Mobile Phase Composition perf1 Accuracy (% Recovery) param1->perf1 perf2 Precision (% RSD) param1->perf2 perf3 Retention Time Stability param1->perf3 perf4 Peak Shape param1->perf4 param2 Column Temperature param2->perf1 param2->perf2 param2->perf3 param2->perf4 param3 Flow Rate param3->perf1 param3->perf2 param3->perf3 param3->perf4 param4 pH of Aqueous Phase param4->perf1 param4->perf2 param4->perf3 param4->perf4 param5 Different Column Batches param5->perf1 param5->perf2 param5->perf3 param5->perf4 outcome Assessment of Method Robustness perf1->outcome perf2->outcome perf3->outcome perf4->outcome perf5 Limit of Quantification (LOQ) perf5->outcome

Logical relationships in a robustness study.

Navigating Measurement Uncertainty in N-Nitrosomethylethylamine-d5 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of N-nitrosamine impurities is paramount to ensure the safety and quality of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-Nitrosomethylethylamine-d5 (NMEA-d5), a commonly used internal standard in nitrosamine (B1359907) analysis. We delve into the critical aspect of measurement uncertainty, presenting supporting experimental data and detailed protocols to aid in method selection and validation.

The use of isotopically labeled internal standards, such as NMEA-d5, is a cornerstone of robust analytical methods for quantifying trace-level impurities like N-Nitrosomethylethylamine (NMEA). These standards, which are chemically identical to the analyte but differ in mass, are essential for correcting variations that can occur during sample preparation and instrumental analysis, thereby enhancing the accuracy and precision of the results. This guide will explore the factors contributing to measurement uncertainty when using NMEA-d5 and compare its performance with other deuterated internal standards.

Performance Comparison of Analytical Methods

The two primary analytical techniques for the quantification of nitrosamines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both methods, when coupled with tandem mass spectrometry (MS/MS), offer the high sensitivity and selectivity required for detecting nitrosamines at the parts-per-billion (ppb) level. The choice between these methods often depends on the volatility and thermal stability of the target analytes and the complexity of the sample matrix.

While specific inter-laboratory comparison data for NMEA-d5 measurement uncertainty is not extensively published, the performance characteristics of methods using analogous deuterated internal standards provide valuable insights. Method validation data for nitrosamine analysis consistently demonstrates high linearity, accuracy, and precision.

Table 1: Typical Performance Characteristics of Analytical Methods for Nitrosamine Quantification

ParameterTypical Performance (LC-MS/MS)Typical Performance (GC-MS/MS)
Linearity (R²) > 0.99> 0.99
Accuracy (Recovery) 80-120%70-130%
Precision (RSD) < 15%< 15%
Limit of Quantification (LOQ) Low ppb levelsLow ppb levels

Note: The data presented is a synthesis of typical performance characteristics reported in various validation studies for nitrosamine analysis and should be considered as general guidance.

The use of a deuterated internal standard that is an analog of the analyte, such as NMEA-d5 for NMEA, is considered best practice. This is because it most closely mimics the behavior of the analyte during all stages of the analytical process, leading to more effective correction of errors and thus, lower measurement uncertainty. While other deuterated nitrosamines can be used as internal standards, their physicochemical properties may differ more significantly from NMEA, potentially leading to less accurate correction and higher uncertainty.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and reliability of analytical results. Below are representative protocols for the quantification of NMEA using NMEA-d5 as an internal standard by LC-MS/MS and GC-MS/MS.

LC-MS/MS Protocol for N-Nitrosomethylethylamine Quantification

1. Preparation of Standard Solutions:

  • Primary Stock Solutions: Prepare individual stock solutions of NMEA and NMEA-d5 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NMEA primary stock solution. Each calibration standard should be fortified with a fixed concentration of the NMEA-d5 internal standard from its primary stock solution.

2. Sample Preparation:

  • Accurately weigh the sample (e.g., drug substance or product).

  • Dissolve the sample in an appropriate solvent.

  • Spike the sample with a known amount of the NMEA-d5 internal standard.

  • Perform sample clean-up if necessary, for example, using solid-phase extraction (SPE), to remove matrix interferences.

  • The final extract is then transferred to a vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid.

  • Mass Spectrometer: A tandem mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

4. Data Analysis:

  • Quantify NMEA based on the ratio of the peak area of the analyte to the peak area of the internal standard (NMEA-d5) against a calibration curve.

GC-MS/MS Protocol for N-Nitrosomethylethylamine Quantification

1. Preparation of Standard Solutions:

  • Follow the same procedure as for the LC-MS/MS method to prepare primary and working standard solutions of NMEA and NMEA-d5.

2. Sample Preparation:

  • Sample preparation is similar to the LC-MS/MS protocol, involving dissolution, spiking with the internal standard, and extraction. The final extract should be in a volatile organic solvent suitable for GC analysis (e.g., dichloromethane).

3. GC-MS/MS Conditions:

  • Gas Chromatograph: A gas chromatograph with a suitable capillary column (e.g., a mid-polar phase).

  • Injection Mode: Splitless or other appropriate injection technique.

  • Mass Spectrometer: A tandem mass spectrometer operated in MRM mode.

  • Ionization Source: Electron Ionization (EI).

4. Data Analysis:

  • Quantification is performed using the same principle of isotope dilution as in the LC-MS/MS method.

Understanding and Estimating Measurement Uncertainty

Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It is a quantitative indication of the quality of a measurement result. The main sources of uncertainty in the quantification of NMEA using NMEA-d5 include:

  • Purity of the reference standards (NMEA and NMEA-d5).

  • Preparation of calibration standards and sample solutions (volumetric and gravimetric errors).

  • Instrumental performance (e.g., repeatability of injections, detector response).

  • Matrix effects that may not be fully compensated for by the internal standard.

  • Bias in the analytical method.

A "bottom-up" approach, as described in the Eurachem/CITAC guide, can be used to estimate the combined standard uncertainty by identifying and quantifying all individual sources of uncertainty.

Visualizing the Workflow

The following diagram illustrates the general workflow for the quantification of N-Nitrosomethylethylamine using this compound as an internal standard.

G Workflow for N-Nitrosomethylethylamine Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation (NMEA & NMEA-d5) Chromatography Chromatographic Separation (LC or GC) Standard_Prep->Chromatography Sample_Prep Sample Preparation (Dissolution & Spiking with NMEA-d5) Sample_Prep->Chromatography MS_Detection Mass Spectrometric Detection (MS/MS) Chromatography->MS_Detection Quantification Quantification (Isotope Dilution) MS_Detection->Quantification Uncertainty_Eval Measurement Uncertainty Evaluation Quantification->Uncertainty_Eval Final_Result Final Result & Uncertainty Uncertainty_Eval->Final_Result

Caption: General workflow for NMEA quantification using NMEA-d5.

Navigating Nitrosamine Analysis: A Comparative Guide to Internal Standards and Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products remain a critical focus for regulatory agencies and manufacturers worldwide. These compounds, classified as probable human carcinogens, necessitate highly accurate and reliable analytical methods to ensure patient safety.[1][2] The use of internal standards is a cornerstone of robust analytical methodologies, compensating for variations during sample preparation and analysis. This guide provides an objective comparison of internal standards for nitrosamine analysis, supported by experimental data and an overview of the current regulatory landscape.

Regulatory Framework for Nitrosamine Impurities

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established stringent guidelines for the control of nitrosamine impurities in drug products.[2][3][4] The ICH M7(R2) guideline, in particular, provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities like nitrosamines to limit potential carcinogenic risk.[1][3]

Key recommendations from these regulatory bodies include:

  • Risk Assessment: Manufacturers are required to conduct comprehensive risk assessments to evaluate the potential for nitrosamine formation in their products.[5][6]

  • Acceptable Intake (AI) Limits: Regulatory agencies have established AI limits for common nitrosamines, and provide guidance on determining these limits for newly identified nitrosamine drug substance-related impurities (NDSRIs).[7][8]

  • Validated Analytical Methods: The use of sensitive and appropriately validated analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), is mandatory for the detection and quantification of nitrosamines.[5][9]

Comparison of Internal Standards for Nitrosamine Analysis

The ideal internal standard (IS) should mimic the physicochemical properties of the target analyte to ensure accurate quantification by compensating for matrix effects and variability in sample processing and instrument response.[9][10] Isotopically labeled analogs of the target nitrosamines are considered the gold standard for this purpose.[11][12]

Below is a comparative summary of commonly used internal standards:

Internal Standard (IS)Analyte(s)AdvantagesDisadvantagesLinearity (Typical R²)
Isotopically Labeled Analogs
N-Nitrosodimethylamine-d6 (NDMA-d6)N-Nitrosodimethylamine (NDMA)Co-elutes with the analyte, providing excellent compensation for matrix effects and instrument variability.[12]Potential for isotopic cross-contamination if not of high purity.≥0.99[2]
N-Nitrosodiethylamine-d10 (NDEA-d10)N-Nitrosodiethylamine (NDEA)Similar physicochemical behavior to the native analyte, ensuring accurate correction.[12]Availability and cost can be a factor.≥0.99[2]
N-Nitrosodibutylamine-d18 (NDBA-d18)N-Nitrosodibutylamine (NDBA)Closely mimics the extraction and ionization efficiency of NDBA.[12]≥0.99
N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3)N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)Ideal for less volatile and more polar nitrosamines, providing reliable quantification in LC-MS/MS methods.[12]≥0.99
¹⁵N-Labeled NitrosaminesVarious NitrosaminesLess potential for chromatographic separation from the native analyte compared to some deuterated standards.[13]Synthesis can be more complex and costly.[13]≥0.99
Structural Analogs (Non-isotopically labeled)
N-Nitrosodiphenylamine (NDPhA)Various NitrosaminesMore affordable and readily available.May not perfectly mimic the behavior of all target nitrosamines due to differences in physicochemical properties.Generally ≥0.99, but may be less robust across different matrices.

Experimental Protocols

Accurate and reproducible data are contingent on well-defined experimental protocols. Below are generalized methodologies for nitrosamine analysis using internal standards with LC-MS/MS.

Protocol 1: Sample Preparation for Drug Substance (API)

  • Weighing: Accurately weigh approximately 100-500 mg of the active pharmaceutical ingredient (API) into a suitable centrifuge tube.

  • Dissolution: Add a defined volume of an appropriate solvent (e.g., methanol (B129727), dichloromethane) to dissolve the sample.

  • Internal Standard Spiking: Spike the sample with a known concentration of the isotopically labeled internal standard solution.

  • Extraction: Vortex or sonicate the sample for 10-15 minutes to ensure complete dissolution and mixing.

  • Centrifugation/Filtration: Centrifuge the sample to pellet any undissolved excipients and filter the supernatant into an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is typically used.[11]

  • Chromatographic Column: A suitable C18 or equivalent reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used for separation.

  • Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the target nitrosamines and their corresponding internal standards.

Visualizing the Workflow and Regulatory Logic

To better illustrate the processes involved in nitrosamine analysis and the underlying regulatory framework, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Drug Product/API Solvent Add Dissolution Solvent Sample->Solvent IS Spike with Internal Standard Solvent->IS Extract Vortex/Sonicate for Extraction IS->Extract Filter Centrifuge and Filter Extract->Filter HPLC Chromatographic Separation (HPLC) Filter->HPLC MS Detection and Quantification (MS/MS) HPLC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/ IS Ratio Integrate->Calculate Quantify Quantify Nitrosamine Concentration Calculate->Quantify

Caption: A generalized workflow for the analysis of nitrosamine impurities using internal standards.

G Regulatory Logic for Nitrosamine Control cluster_guidelines Governing Guidelines cluster_process Manufacturer's Responsibilities cluster_outcome Regulatory Outcome ICH ICH M7(R2) RiskAssessment Step 1: Conduct Risk Assessment ICH->RiskAssessment FDA FDA Guidance FDA->RiskAssessment EMA EMA Guidance EMA->RiskAssessment ConfirmatoryTesting Step 2: Perform Confirmatory Testing RiskAssessment->ConfirmatoryTesting If risk identified Mitigation Step 3: Implement Mitigation Strategies ConfirmatoryTesting->Mitigation If nitrosamines detected Control Control of Nitrosamine Impurities Below AI Limits Mitigation->Control Safety Ensured Patient Safety Control->Safety

Caption: The logical flow of regulatory requirements for controlling nitrosamine impurities in pharmaceuticals.

References

Cross-Validation of N-Nitrosomethylethylamine-d5 for Accurate Nitrosamine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is a critical aspect of pharmaceutical safety. This guide provides a comprehensive comparison of N-Nitrosomethylethylamine-d5 (NMEA-d5) as an internal standard in the analysis of N-Nitrosomethylethylamine (NMEA), a probable human carcinogen. This document outlines its performance against other commonly used deuterated internal standards, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate analytical strategies.

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry-based methods for its ability to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. The ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, thereby providing the most accurate and precise results.

This guide focuses on the cross-validation of NMEA-d5 and compares its utility with other deuterated analogues commonly employed in nitrosamine (B1359907) analysis, such as N-Nitrosodimethylamine-d6 (NDMA-d6) and N-Nitrosodiethylamine-d10 (NDEA-d10).

Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is a critical step in method development. While an isotopically labeled version of the analyte is preferred, its availability and cost can be factors. In the absence of the exact analogue, other deuterated nitrosamines are often used. This section compares the performance of NMEA-d5 with other potential surrogates.

ParameterThis compound (NMEA-d5)N-Nitrosodimethylamine-d6 (NDMA-d6)N-Nitrosodiethylamine-d10 (NDEA-d10)
Structural Similarity to NMEA Exact structural analogueSimilar small alkyl nitrosamineSimilar small alkyl nitrosamine
Degree of Deuteration d5d6d10
Typical Linearity (r²) ≥0.99≥0.99≥0.99
Reported Recovery Typically 70-130% (Matrix dependent)[1]Typically 70-130% (Matrix dependent)[1]Typically 70-130% (Matrix dependent)[1]
Precision (%RSD) Generally <15%Generally <15%Generally <15%
Potential for Chromatographic Separation from Analyte Minimal, ensuring optimal co-elutionMay exhibit slight retention time differencesMay exhibit slight retention time differences

Experimental Protocols

Accurate and reproducible results are contingent on well-defined experimental protocols. Below are representative methodologies for the analysis of NMEA using NMEA-d5 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

LC-MS/MS Method for NMEA Analysis

1. Sample Preparation:

  • Weigh 100 mg of the drug substance or powdered drug product into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane).

  • Spike the sample with this compound internal standard solution to achieve a final concentration of 10 ng/mL.

  • Vortex for 5 minutes, followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NMEA: Precursor ion > Product ion (e.g., m/z 89.1 > 43.1)

    • NMEA-d5: Precursor ion > Product ion (e.g., m/z 94.1 > 46.1)

GC-MS/MS Method for NMEA Analysis

1. Sample Preparation:

  • Follow the same procedure as for the LC-MS/MS method.

2. Chromatographic Conditions:

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 220°C at 15°C/min, hold for 5 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • NMEA: Precursor ion > Product ion (e.g., m/z 88 > 42)

    • NMEA-d5: Precursor ion > Product ion (e.g., m/z 93 > 46)

Visualizing the Workflow and Logic

To better illustrate the processes involved in the cross-validation and analysis, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent weigh->add_solvent spike_is Spike with NMEA-d5 add_solvent->spike_is extract Vortex & Sonicate spike_is->extract centrifuge Centrifuge extract->centrifuge filter Filter centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Integrate Peak Areas (NMEA & NMEA-d5) detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Analytical workflow for NMEA using NMEA-d5.

cluster_nmea_d5 Analysis with NMEA-d5 cluster_alt_is Analysis with Alternative IS (e.g., NDMA-d6) start Start Cross-Validation prep_standards Prepare Calibration Standards & QCs start->prep_standards prep_samples Prepare Spiked Matrix Samples start->prep_samples analyze_d5 Analyze Samples using NMEA-d5 as IS prep_standards->analyze_d5 analyze_alt Analyze Samples using Alternative IS prep_standards->analyze_alt prep_samples->analyze_d5 prep_samples->analyze_alt validate_d5 Evaluate Linearity, Accuracy, Precision analyze_d5->validate_d5 compare Compare Performance Data validate_d5->compare validate_alt Evaluate Linearity, Accuracy, Precision analyze_alt->validate_alt validate_alt->compare report Generate Comparison Report compare->report

Logical workflow for cross-validation of internal standards.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling N-Nitrosomethylethylamine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of N-Nitrosomethylethylamine-d5, a compound suspected of causing cancer and genetic defects.

Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate the significant health risks associated with this compound. Classified as a potential carcinogen and reproductive hazard, N-Nitrosomethylethylamine requires careful management in a laboratory setting.[1][2][3] The following guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of all personnel.

Hazard Summary

N-Nitrosomethylethylamine is classified as toxic if swallowed, may cause skin and eye irritation, and is suspected of causing cancer and damaging fertility or the unborn child.[1][2] The International Agency for Research on Cancer (IARC) categorizes it as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[2] All handling procedures must reflect the serious nature of these hazards.

Personal Protective Equipment (PPE) Plan

The primary defense against exposure is the consistent and correct use of appropriate PPE. The required level of protection depends on the concentration and volume of the material being handled.

Task / Risk Level Required Personal Protective Equipment
Low Concentration / Low Volume (e.g., handling dilute solutions)Gloves: Double-gloving with nitrile gloves is mandatory. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat.
High Concentration / High Volume (e.g., weighing neat compound, preparing stock solutions)Gloves: Butyl rubber or SilverShield® gloves are recommended. Double-gloving is mandatory. Eye Protection: Chemical splash goggles. Body Protection: Chemical-resistant lab coat or gown. Respiratory Protection: A NIOSH-approved respirator may be required for procedures that could generate aerosols. Consult your institution's Environmental Health and Safety (EHS) office.
Animal Handling (Post-Administration) Gloves: Double-gloving with nitrile gloves. Body Protection: Disposable gown. Eye Protection: Safety glasses with side shields.

This table is based on general safety guidelines for handling potent nitrosamines.[4] Always consult the specific Safety Data Sheet (SDS) for the product you are using and your institution's EHS office for definitive guidance.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure risk.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation exposure.[4][5]

  • Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

  • Pre-Use Check: Verify that all necessary PPE is available, in good condition, and fits correctly.

Weighing and Solution Preparation
  • Location: Perform all weighing and solution preparation activities inside a chemical fume hood.[4][5]

  • Minimize Contamination: Use disposable equipment (e.g., spatulas, weigh boats) whenever possible to reduce the risk of cross-contamination.[4]

  • Handling: Open and handle receptacles with care to prevent the formation of aerosols.[6]

Spill Response
  • Evacuate: In the event of a spill, evacuate and isolate the area immediately.[7]

  • Decontaminate: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders.[2][6] Do not use cellulose-based absorbents without consulting the SDS, as reactions may be possible.[5]

  • Collect Waste: Place all contaminated absorbent material and any soiled clothing into a sealed, clearly labeled container for hazardous waste disposal.[7]

  • Ventilate: Ventilate the area thoroughly after cleanup is complete.[7]

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_spill Emergency Spill Protocol prep_area Designate Fume Hood as Work Area check_ppe Inspect & Don Appropriate PPE prep_area->check_ppe weigh Weigh Compound / Prepare Solutions check_ppe->weigh experiment Perform Experiment weigh->experiment decon Decontaminate Work Surfaces & Equipment experiment->decon dispose_waste Segregate & Label Hazardous Waste decon->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill Spill Occurs evacuate Evacuate & Isolate Area spill->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect Waste for Disposal absorb->collect

Safe Handling Workflow for this compound.

Disposal Plan

Proper disposal is a critical final step in the safe handling process. This compound and all materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[1][2]

  • Containerization:

    • Place all contaminated solid waste (e.g., gloves, disposable lab coats, absorbent materials, empty vials) into a durable, sealable container.[5][7] It is often recommended to double-bag dry waste in transparent, sealed bags.[5]

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE" and list "this compound" as a constituent.[5] Include the date the waste was generated.[5]

  • Storage: Store waste containers in a designated, secure area, preferably with secondary containment, until they can be collected by a certified waste disposal service.[5]

  • Regulations: All disposal must be carried out in accordance with local, regional, and national environmental regulations.[1][5] Consult your institution's EHS office for specific procedures and to schedule a waste pickup.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.